8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Description
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
8-(2-methylphenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C14H19N/c1-11-5-2-3-6-12(11)13-9-15-10-14(13)7-4-8-14/h2-3,5-6,13,15H,4,7-10H2,1H3 |
InChI Key |
UWLFDGYFZQAWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC23CCC3 |
Origin of Product |
United States |
Physicochemical Profiling of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane: A 3D Scaffold for Advanced Drug Discovery
Executive Summary
In the relentless pursuit of novel therapeutics, medicinal chemistry has fundamentally shifted away from planar, aromatic "flatland" molecules toward complex, three-dimensional architectures. Among these, spirocyclic scaffolds have emerged as highly privileged structures[1]. This technical whitepaper provides an in-depth analysis of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane , a specialized spirocyclic building block. By deconstructing its physicochemical properties, we elucidate the causality behind its pharmacokinetic advantages and provide field-proven, self-validating experimental protocols for its characterization.
Structural Deconstruction & The 3D Paradigm
The architectural hallmark of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane is its spiro-fused bicyclic core, which forces the molecule into a rigid, non-planar conformation. This structural vectorization fundamentally alters how the molecule interacts with both biological targets and solvent environments[2].
The introduction of spirocyclic scaffolds leads to a higher fraction of sp³-hybridized carbons ( Fsp3 ), which is a critical metric for predicting the clinical success of drug candidates[3]. Unlike flat piperidine or pyrrolidine analogs, the azaspiro[3.4]octane core projects its substituents across distinct spatial vectors, minimizing the entropic penalty upon target binding while simultaneously disrupting the π−π stacking interactions that often lead to poor aqueous solubility in planar molecules[1]. Furthermore, the bulky ortho-tolyl (2-methylphenyl) group provides intense steric shielding around the adjacent carbon framework, significantly enhancing metabolic stability against cytochrome P450 (CYP450) mediated oxidation.
Structural features driving the DMPK profile of the spirocycle.
Quantitative Physicochemical Data
To effectively utilize this scaffold in lead optimization, we must establish its baseline physicochemical parameters. The table below summarizes the calculated and predicted properties of the compound, mapping each metric to its direct pharmacokinetic implication.
| Property | Value | Pharmacokinetic Implication |
| Molecular Weight | 201.31 g/mol | High ligand efficiency; easily complies with Lipinski's Rule of 5. |
| Fsp3 Fraction | 0.57 (8/14 carbons) | High 3D character; reduces flatland-associated aggregation[3]. |
| pKa (Pyrrolidine N) | 9.0 - 9.5 | Highly basic; exists primarily as a protonated cation at physiological pH (7.4). |
| LogP (Octanol/Water) | 2.5 - 3.0 | Sufficient intrinsic lipophilicity for cell membrane permeation. |
| LogD (at pH 7.4) | 1.0 - 1.5 | Optimal balance; amine protonation lowers partitioning, preventing excessive tissue retention. |
| Topological Polar Surface Area | 12.03 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration if CNS targeting is desired[2]. |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems , ensuring that artifacts (such as compound precipitation or glass adsorption) are caught before they corrupt downstream DMPK modeling.
Protocol 1: Potentiometric pKa Determination
The Causality: We utilize potentiometric titration rather than computational prediction because the steric bulk of the ortho-tolyl group can induce subtle conformational shifts that deviate from standard Hammett equation predictions. The basicity of the pyrrolidine nitrogen fundamentally dictates the ionization state at physiological pH, which in turn drives both aqueous solubility and lipid bilayer permeability[4]. Step-by-Step Methodology:
-
Standardization: Calibrate the Sirius T3 (or equivalent potentiometric system) using standardized 0.15 M KCl as the background electrolyte to mimic physiological ionic strength.
-
Titration: Dissolve 1-2 mg of the compound in a co-solvent mixture (e.g., methanol/water) if aqueous solubility is initially too low. Titrate using 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0.
-
Yasuda-Shedlovsky Extrapolation: Because a co-solvent is used, perform the titration at three different co-solvent ratios. Plot the apparent pKa against the dielectric constant of the mixtures and extrapolate to 0% co-solvent to find the true aqueous pKa.
Protocol 2: Shake-Flask LogD 7.4 Measurement
The Causality: LogD at pH 7.4 is a far more accurate predictor of in vivo partitioning than LogP for ionizable drugs[1]. We employ a shake-flask method coupled with LC-MS/MS rather than simple UV-Vis quantification. The causality here is mass-balance validation : by quantifying the compound in both the aqueous and octanol phases, we self-validate the assay against compound loss due to glass adsorption or precipitation at the liquid-liquid interface[4]. Step-by-Step Methodology:
-
Preparation: Pre-saturate n-octanol with 50 mM phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Partitioning: Spike the compound (from a 10 mM DMSO stock) into the biphasic system (final DMSO < 1%).
-
Equilibration: Agitate the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.
-
Quantification: Extract aliquots from both layers. Dilute appropriately and quantify via LC-MS/MS. Calculate LogD as log10([Octanol]/[Aqueous]) . If the sum of the quantified mass in both phases is < 90% of the input mass, the assay is flagged for precipitation.
Protocol 3: Kinetic Aqueous Solubility via Nephelometry
The Causality: We utilize kinetic nephelometry rather than thermodynamic shake-flask solubility for early profiling. In drug development, compounds are typically dosed from DMSO stocks into aqueous assay buffers. Nephelometry mimics this exact solvent-shift condition, allowing us to detect the critical concentration at which colloidal aggregates form, thereby preventing false negatives in biochemical assays caused by compound precipitation. Step-by-Step Methodology:
-
Serial Dilution: Prepare a 2-fold serial dilution of the compound in DMSO.
-
Solvent Shift: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate (1% final DMSO).
-
Incubation & Reading: Incubate for 2 hours at room temperature. Measure light scattering using a nephelometer.
-
Analysis: The kinetic solubility limit is defined as the highest concentration where the scattered light intensity remains identical to the blank buffer.
Step-by-step physicochemical characterization and validation workflow.
Pharmacokinetic Implications & Lead Optimization
The integration of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane into a larger pharmacophore offers distinct advantages that are directly tied to the physicochemical properties measured above[5].
-
Mitigation of hERG Liability: Highly basic, lipophilic amines are notorious for inhibiting the hERG potassium channel, a major cardiovascular toxicity liability. The spirocyclic constraint of the azaspiro[3.4]octane core restricts the conformational flexibility of the amine, often preventing it from adopting the specific geometry required to bind within the hERG central cavity[3].
-
Enhanced Bioavailability: The combination of a high Fsp3 fraction and an optimal LogD 7.4 (~1.0 - 1.5) ensures that the compound remains soluble in the gastrointestinal tract while retaining enough lipophilicity to passively diffuse across the intestinal epithelium[6].
By rigorously validating the physicochemical parameters of this scaffold through the methodologies outlined above, drug development professionals can confidently deploy 8-(2-Methylphenyl)-6-azaspiro[3.4]octane as a privileged module in the pursuit of next-generation therapeutics.
References
- BenchChem. "advantages of spirocyclic scaffolds over planar structures in drug discovery".
- ACS Publications. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters".
- BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry".
- PubMed. "Spirocyclic Scaffolds in Medicinal Chemistry".
- PMC.
- ResearchGate. "1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine".
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- 6. researchgate.net [researchgate.net]
8-(2-Methylphenyl)-6-azaspiro[3.4]octane as a novel scaffold
An in-depth technical guide on the structural, physicochemical, and synthetic paradigms of the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold, designed for medicinal chemists and drug discovery professionals.
Introduction: The Imperative to "Escape from Flatland"
Historically, high-throughput screening (HTS) and cross-coupling-heavy synthetic methodologies have biased drug discovery libraries toward planar, sp2-hybridized molecules. While easy to synthesize, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity driven by non-specific hydrophobic interactions.
The modern medicinal chemistry paradigm emphasizes "escaping from flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3 ). Spirocyclic amines, particularly the 6-azaspiro[3.4]octane class, have emerged as premier bioisosteres for traditional flat amines like piperidines, pyrrolidines, and morpholines[1].
The specific functionalization of this core to yield 8-(2-Methylphenyl)-6-azaspiro[3.4]octane introduces a highly rigid, sterically demanding vector. This scaffold is engineered to project a lipophilic aromatic ring into deep hydrophobic pockets of target proteins (such as GPCRs or kinases) while maintaining a basic amine center for critical salt-bridge formation, all within a metabolically robust 3D framework[2].
Structural Anatomy & Conformational Dynamics
The 6-azaspiro[3.4]octane system consists of a four-membered cyclobutane ring fused to a five-membered pyrrolidine ring at a single spiro carbon (C4).
-
The Basic Center (N6): The nitrogen atom resides in the five-membered ring. Due to the inductive effect of the adjacent spiro-fusion, the pKa of the amine is subtly modulated, often resulting in improved membrane permeability compared to standard pyrrolidines.
-
The 8-Position Vector: Position 8 is adjacent to the spiro carbon. Placing a 2-methylphenyl (o-tolyl) group here creates intense steric constraint. The cyclobutane ring restricts the conformational flipping (envelope transitions) typical of isolated pyrrolidines.
-
Atropisomerism-like Rigidity: The ortho-methyl group on the phenyl ring clashes with the spirocyclic core, severely restricting the rotation of the C8-Aryl bond. This locks the aromatic ring into a highly specific pseudo-axial or pseudo-equatorial orientation, reducing the entropic penalty upon binding to a target protein.
Physicochemical Profiling
The substitution of a planar amine with the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold yields profound improvements in drug-like properties.
Table 1: Comparative Physicochemical Profile of Amine Scaffolds
| Property | 4-(o-Tolyl)piperidine | 3-(o-Tolyl)pyrrolidine | 8-(2-Methylphenyl)-6-azaspiro[3.4]octane | Causality / Impact |
| Fsp3 | 0.42 | 0.45 | 0.64 | Higher 3D character correlates with clinical success and solubility. |
| pKa (calc) | 9.8 | 9.6 | 9.2 | Lower basicity reduces hERG liability and phospholipidosis risk. |
| cLogP | 2.8 | 2.5 | 2.6 | Maintains lipophilicity while improving aqueous solubility. |
| Conformational Rigidity | Low (Chair flips) | Low (Envelope flips) | High (Locked) | Pre-organization lowers the entropic penalty of target binding. |
| Metabolic Stability | Moderate (CYP oxidation) | Low (α-oxidation) | High | Spiro-fusion sterically shields adjacent carbons from CYP450 attack. |
Target-Directed Application: Pharmacophore Mapping
When designing CNS-active agents or antibacterial fluoroquinolone congeners[3], the spatial relationship between the basic amine and the lipophilic aryl group is paramount.
The diagram below illustrates how the structural rigidity of the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold is leveraged in structure-based drug design. The basic nitrogen acts as a salt-bridge donor, while the rigid spiro-core projects the o-tolyl group precisely into a sterically constrained lipophilic pocket.
Pharmacophore mapping of the spirocyclic scaffold against a generic GPCR/Kinase target.
Synthetic Methodology & Experimental Protocols
The construction of the 6-azaspiro[3.4]octane core is most efficiently achieved via a 1,3-dipolar[3+2] cycloaddition[1]. This approach guarantees high atom economy and regioselectivity.
Workflow Visualization
Synthetic workflow for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane via [3+2] cycloaddition.
Step-by-Step Protocol: [3+2] Cycloaddition
Rationale: We utilize a non-stabilized azomethine ylide generated in situ from a silylated precursor. This prevents unwanted side reactions associated with stabilized ylides and ensures the specific regiochemical outcome required for the 6-azaspiro[3.4]octane architecture[4].
Reagents:
-
1-(cyclobutylidene)-1-(2-methylphenyl)methane (Exocyclic alkene, 1.0 equiv)
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Ylide precursor, 1.2 equiv)
-
Lithium Fluoride (LiF, 4.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the exocyclic alkene (10.0 mmol) in 50 mL of anhydrous MeCN.
-
Ylide Precursor Addition: Inject N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (12.0 mmol) into the stirring solution.
-
Catalysis Initiation: Add solid LiF (40.0 mmol) in one portion.
-
Causality: The fluoride ion selectively attacks the labile trimethylsilyl (TMS) group. This triggers the elimination of the methoxy group, generating the highly reactive 1,3-dipole (azomethine ylide) directly in the presence of the dipolarophile[4].
-
-
Cycloaddition: Heat the reaction mixture to 60 °C and stir for 16 hours. The reaction progress should be monitored via LC-MS until the complete consumption of the alkene.
-
Workup: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with saturated aqueous citric acid (3 × 50 mL) to remove unreacted amine byproducts[4].
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N-benzyl protected spirocycle.
Step-by-Step Protocol: N-Debenzylation
Rationale: The benzyl protecting group must be cleanly removed to expose the secondary amine, allowing it to act as a functional handle for late-stage diversification (e.g., amide coupling, reductive amination, or SNAr reactions)[1].
Procedure:
-
Dissolve the N-benzyl-8-(2-methylphenyl)-6-azaspiro[3.4]octane intermediate (5.0 mmol) in 50 mL of absolute ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a gentle stream of argon to prevent ignition of the solvent.
-
Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Equip the flask with a hydrogen balloon (1 atm).
-
Stir vigorously at room temperature for 12 hours.
-
Filter the heterogeneous mixture through a pad of Celite to remove the Pd catalyst. Caution: Do not let the Celite pad dry out while washing with excess ethanol, as dry Pd/C is highly pyrophoric.
-
Concentrate the filtrate in vacuo to afford the pure 8-(2-Methylphenyl)-6-azaspiro[3.4]octane as a free base or treat with HCl/Dioxane to isolate as a stable hydrochloride salt.
Conclusion
The integration of the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold into medicinal chemistry pipelines represents a sophisticated approach to overcoming the limitations of flatland chemistry. By combining the basicity of a pyrrolidine with the rigid, Fsp3-rich geometry of a spirocycle, and appending a sterically demanding ortho-tolyl vector, researchers can achieve highly selective, metabolically stable, and conformationally pre-organized drug candidates. The robust [3+2] cycloaddition methodology ensures this complex scaffold can be synthesized efficiently at scale, making it a highly viable module for next-generation drug discovery.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate (Shanghai Institute of Organic Chemistry) URL:[Link]
-
Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: MDPI Pharmaceuticals URL:[Link]
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: Chinese Journal of Organic Chemistry URL:[Link]
-
Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery (Protocol Details) Source: PubMed Central (NIH) URL:[Link]
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The Azaspiro[3.4]octane Core: A Journey from Synthetic Curiosity to a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and heteroaromatic compounds. This expedition into three-dimensional chemical space has led to the emergence of spirocyclic scaffolds as privileged structures in modern drug discovery. Among these, the azaspiro[3.4]octane core, a unique bicyclic system featuring a nitrogen atom at a spirocyclic junction between a cyclopentane and an azetidine ring, has garnered significant attention. Its rigid, yet conformationally defined, structure offers a unique platform for the precise spatial arrangement of functional groups, enabling fine-tuning of interactions with biological targets. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of azaspiro[3.4]octane derivatives, offering insights into the causality behind experimental choices and highlighting their transformative impact on drug design.
A Historical Perspective: From Obscurity to a Multifunctional Module
While the formal synthesis of functionalized azaspiro[3.4]octane ring systems, such as the 1-oxo-2-oxa-5-azaspiro[3.4]octane found in the natural product oxazolomycin, was reported in the early 2000s, the broader recognition of the parent azaspiro[3.4]octane core as a valuable building block in medicinal chemistry is a more recent development.[1] The initial explorations of spirocyclic compounds date back to the work of chemists like William Henry Perkin Jr. in the late 19th and early 20th centuries, whose research laid the groundwork for the synthesis of complex cyclic systems. However, the specific azaspiro[3.4]octane framework remained largely unexplored for many years.
The last two decades have witnessed a paradigm shift, with research groups like that of Erick M. Carreira at ETH Zürich pioneering the development of robust and step-economic routes to novel thia- and oxa-azaspiro[3.4]octanes.[2][3] These efforts were driven by the concept of creating "multifunctional modules for drug discovery" – structurally diverse and novel building blocks that can be readily incorporated into a variety of molecular architectures to explore new chemical space and generate intellectual property.[2] This strategic approach has been instrumental in elevating the status of azaspiro[3.4]octane derivatives from synthetic curiosities to highly sought-after scaffolds in contemporary drug discovery programs.
Key Synthetic Strategies: Mastering the Spirocyclic Core
The construction of the azaspiro[3.4]octane skeleton presents unique synthetic challenges due to the inherent ring strain of the four-membered azetidine ring. Consequently, a variety of elegant and efficient synthetic strategies have been developed, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.
Annulation Strategies: Building Ring by Ring
Annulation, the formation of a new ring onto a pre-existing one, is a versatile approach for the synthesis of azaspiro[3.4]octanes. This strategy can be broadly categorized into two main approaches: annulation of the cyclopentane ring onto an azetidine precursor, or the more common annulation of the azetidine ring onto a cyclopentane derivative.
A notable example of the latter is the facile synthesis of 2-azaspiro[3.4]octane, which employs readily available starting materials and conventional chemical transformations.[4][5] One successful route involves the annulation of the four-membered ring onto a cyclopentane precursor, highlighting the adaptability of this method.[4] The causality behind this choice often lies in the commercial availability and ease of functionalization of the cyclopentane starting material.
Experimental Protocol: Annulation Approach to 2-Azaspiro[3.4]octane (Representative)
-
Step 1: Synthesis of the Cyclopentane Precursor: A suitably functionalized cyclopentanone derivative is prepared. For instance, a derivative with a leaving group at the alpha-position and a protected amine precursor.
-
Step 2: Intramolecular Cyclization: Treatment of the precursor with a base promotes an intramolecular nucleophilic substitution, leading to the formation of the azetidine ring and the concomitant closure of the spirocyclic system.
-
Step 3: Deprotection: The protecting group on the nitrogen atom is removed under appropriate conditions to yield the final 2-azaspiro[3.4]octane core.
[3+2] Cycloaddition Reactions: A Convergent and Efficient Approach
The [3+2] cycloaddition reaction has emerged as a powerful and highly convergent method for the synthesis of diazaspiro[3.4]octane and oxa-azaspiro[3.4]octane derivatives. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of azaspiro[3.4]octane synthesis, this typically involves the reaction of an azomethine ylide with an appropriate alkene.
This strategy has been successfully employed to synthesize 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane, which serve as valuable surrogates for commonly used motifs in drug discovery like piperazine and morpholine.[1] The key advantage of this method is its ability to rapidly construct the core heterocyclic system in a single step, often with good control over stereochemistry.
Experimental Protocol: [3+2] Cycloaddition for 2,6-Diazaspiro[3.4]octane (Representative)
-
Step 1: Generation of the Azomethine Ylide: The azomethine ylide is generated in situ from a suitable precursor, such as an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, by treatment with a Lewis or Brønsted acid.
-
Step 2: Cycloaddition: The generated ylide reacts with a cyclic alkene dipolarophile, such as a protected 3-azetidinone, to form the diazaspiro[3.4]octane ring system.
-
Step 3: Purification: The crude product is purified by chromatography to yield the desired spirocyclic compound.
The Azaspiro[3.4]octane Core in Drug Discovery: A Scaffold for Innovation
The unique structural and physicochemical properties of azaspiro[3.4]octane derivatives have made them highly attractive scaffolds for the development of novel therapeutics targeting a wide range of diseases. Their inherent three-dimensionality, or high fraction of sp3-hybridized carbons (Fsp3), is often associated with improved solubility, metabolic stability, and reduced off-target toxicity compared to their flatter aromatic counterparts.
Bioisosteric Replacement: Enhancing Drug-like Properties
One of the key applications of the azaspiro[3.4]octane core is as a bioisosteric replacement for common, and often promiscuous, heterocyclic motifs such as piperazine and morpholine. The constrained nature of the spirocycle can lead to a more defined orientation of substituents, resulting in enhanced target-binding affinity and selectivity. Furthermore, the introduction of the spirocyclic core can significantly alter the physicochemical properties of a molecule, often leading to improved drug-like characteristics.
Targeting Neurological Disorders: M4 Muscarinic Acetylcholine Receptor Agonists
Recent research has highlighted the potential of 2-azaspiro[3.4]octane derivatives as potent and selective agonists of the M4 muscarinic acetylcholine receptor.[6][7][8] The M4 receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. The development of selective M4 agonists has been challenging due to the high degree of homology among the muscarinic receptor subtypes. The rigid azaspiro[3.4]octane scaffold provides a unique platform for achieving this selectivity, offering hope for the development of novel antipsychotic and cognitive-enhancing therapies with fewer cholinergic side effects.[6]
| Compound Class | Target | Therapeutic Area | Key Findings |
| 2-Azaspiro[3.4]octane derivatives | M4 Muscarinic Acetylcholine Receptor | Schizophrenia, Alzheimer's Disease | Highly selective agonists with potential for improved side-effect profiles.[6][7] |
| 2,6-Diazaspiro[3.4]octan-7-one derivatives | Sigma-1 Receptor | Neuropathic Pain | Potent antagonists that enhance the analgesic effect of morphine and rescue morphine tolerance.[9] |
Combating Pain: Sigma-1 Receptor Antagonists
The sigma-1 receptor has emerged as a promising target for the management of neuropathic pain. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent sigma-1 receptor antagonists.[9] These compounds have been shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models. This dual action makes them particularly promising candidates for the development of novel analgesics with a reduced potential for opioid-related side effects and tolerance.
Conclusion and Future Outlook
The journey of the azaspiro[3.4]octane core from a relatively obscure chemical entity to a privileged scaffold in modern drug discovery is a testament to the power of innovative synthetic chemistry and the growing appreciation for three-dimensional molecular architecture. The development of efficient and versatile synthetic routes has unlocked the potential of this unique spirocyclic system, enabling its widespread application in medicinal chemistry. As our understanding of the intricate interplay between molecular shape and biological function continues to evolve, the azaspiro[3.4]octane core and its derivatives are poised to play an increasingly important role in the design and development of the next generation of therapeutics. The continued exploration of novel synthetic methodologies, particularly those that provide stereoselective access to highly functionalized derivatives, will undoubtedly fuel further discoveries and expand the therapeutic reach of this remarkable scaffold.
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. Available at: [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. Available at: [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters - ACS Publications. Available at: [Link]
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The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
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Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. Available at: [Link]
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[3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Beilstein Journals. Available at: [Link]
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Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland. Available at: [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. R Discovery. Available at: [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available at: [Link]
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Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. PMC. Available at: [Link]
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Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega - ACS Publications. Available at: [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available at: [Link]
- 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents.
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Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available at: [Link]
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6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses Procedure. Available at: [Link]
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"The Relationship of William Henry Perkin, Jr. and Sir Robert Robinson:". UR Scholarship Repository. Available at: [Link]
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AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Available at: [Link]
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A Technical Guide to the Solubility and Stability of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Abstract
This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, a novel spirocyclic compound. As spirocycles gain prominence in drug discovery for their ability to confer desirable physicochemical properties such as improved solubility and metabolic stability, a thorough and mechanistically-grounded characterization is imperative.[1][2] This document outlines theoretical considerations, detailed experimental protocols for solubility and stability assessment, and best practices for data interpretation. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles are increasingly utilized in medicinal chemistry to access novel chemical space and enhance molecular three-dimensionality.[1][3] The rigid, non-planar structure of scaffolds like 8-(2-Methylphenyl)-6-azaspiro[3.4]octane can lead to improved pharmacological profiles by optimizing interactions with biological targets.[3] Furthermore, the high sp3 character of these molecules often correlates with enhanced aqueous solubility and greater metabolic stability when compared to their flat, aromatic counterparts.[3][4][5]
The subject of this guide, 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, incorporates several key structural features:
-
A 6-azaspiro[3.4]octane core: A rigid, three-dimensional scaffold.
-
A secondary amine: The nitrogen at position 6 is a basic center, suggesting its protonation state and, consequently, its solubility will be highly dependent on pH.
-
A 2-Methylphenyl (o-tolyl) substituent: This aromatic group introduces a significant lipophilic domain, which will counteract the solubilizing effect of the polar amine.
Understanding the interplay of these features is critical for predicting and interpreting the compound's behavior. Poor solubility can hinder reliable in vitro testing and lead to poor bioavailability, while instability can compromise shelf-life and generate potentially toxic degradants.[6] This guide provides the necessary theoretical and practical framework for a comprehensive assessment.
Caption: High-level workflow for compound characterization.
Physicochemical Property Prediction
Before embarking on experimental work, in silico prediction of key properties provides valuable context and helps guide experimental design.[7][8]
| Property | Predicted Value/Characteristic | Rationale & Implication |
| pKa (Basic) | ~9.0 - 10.5 | The secondary amine in the spirocyclic core is predicted to be a moderately strong base. This indicates that the compound's charge state and aqueous solubility will be highly pH-dependent. At physiological pH (7.4), a significant portion of the molecule will be protonated and positively charged. |
| LogP | ~2.5 - 3.5 | The lipophilic 2-methylphenyl group contributes significantly to the overall lipophilicity. This value suggests a balance between aqueous solubility and membrane permeability, but it may also indicate a risk of low solubility at neutral pH where the molecule is uncharged. |
| Structural Alerts | Secondary Amine | The secondary amine is a potential site for oxidative metabolism and can be susceptible to nitrosation under specific conditions, forming N-nitrosamine impurities.[9][10] This warrants careful investigation during stability studies. |
Solubility Assessment: A Dual Approach
Solubility is not a single value but is best described by two distinct measurements: kinetic and thermodynamic solubility. Both are critical at different stages of drug discovery.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11][12] This high-throughput method is useful for early screening but can overestimate solubility as it may reflect the supersaturated or amorphous state.[13]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[14][15] It is a lower-throughput, but more definitive, measurement crucial for lead optimization and formulation development. The shake-flask method is the gold standard.[12][16]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in various aqueous buffers.
Causality Behind Choices:
-
Buffers: pH 2.0 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (simulating blood plasma) are chosen to understand how pH affects solubility, which is critical for a basic compound.
-
Equilibration Time: A 24-hour incubation is standard to ensure the system reaches true equilibrium between the solid compound and the saturated solution.[12][16]
-
Analysis Method: HPLC-UV is a robust and common method for quantifying soluble compound concentration.[17] It can separate the parent compound from any impurities or early-stage degradants.[14]
Caption: Experimental workflow for thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 8-(2-Methylphenyl)-6-azaspiro[3.4]octane (e.g., ~2 mg) to separate 2 mL glass vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Solvent Addition: Add 1 mL of each aqueous buffer (e.g., pH 2.0, 6.8, 7.4) to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours.
-
Phase Separation: After 24 hours, visually confirm that excess solid remains. Separate the undissolved solid from the saturated solution by either centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filtering the suspension through a 0.45 µm syringe filter.[18]
-
Quantification:
-
Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.
-
Prepare a set of calibration standards of the compound in the same mobile phase at known concentrations.
-
Analyze the diluted samples and calibration standards by a validated HPLC-UV method.[17]
-
-
Calculation: Construct a calibration curve of UV absorbance versus concentration. Use the linear regression equation to calculate the concentration of the compound in the undiluted supernatant, which represents its thermodynamic solubility at that pH.
Data Presentation & Interpretation
Summarize the results in a clear table.
| pH of Buffer | Solubility (µg/mL) | Solubility (µM) | Classification |
| 2.0 (0.01 M HCl) | Hypothetical: 1500 | Hypothetical: 7375 | Very Soluble |
| 6.8 (Phosphate) | Hypothetical: 85 | Hypothetical: 418 | Sparingly Soluble |
| 7.4 (Phosphate) | Hypothetical: 20 | Hypothetical: 98 | Slightly Soluble |
Interpretation: For a basic compound like 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, solubility is expected to be high at low pH (where it is fully protonated and charged) and decrease significantly as the pH approaches and surpasses its pKa. This pH-dependent profile is critical for predicting its absorption in the gastrointestinal tract.
Stability Assessment: Probing for Liabilities
Stability testing is essential to identify degradation pathways and establish a stable shelf-life.[19] It involves forced degradation (stress testing) to accelerate decomposition and metabolic stability studies to predict in vivo clearance.[20][21]
Experimental Protocol: Forced Degradation Studies
This protocol follows ICH Q1A(R2) guidelines to evaluate the intrinsic stability of the molecule.[22][23] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify relevant degradants.[20]
Causality Behind Choices:
-
Stress Conditions: Acid, base, oxidative, photolytic, and thermal conditions are used to cover the most common degradation pathways for small molecules in pharmaceuticals.[22]
-
Oxidizing Agent: 3% Hydrogen peroxide is a standard choice to simulate oxidative stress.[20]
-
Controls: A control sample (compound in solution without the stressor) is run in parallel to ensure that any observed degradation is a direct result of the applied stress.
-
Analysis: An HPLC method with a photodiode array (PDA) detector is crucial. It not only quantifies the parent compound but also allows for peak purity analysis to ensure co-eluting degradants are not missed. LC-MS is then used to elucidate the structure of any major degradants.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Sample Preparation: For each condition, mix the stock solution with the stressor solution in a 1:1 ratio.
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% H₂O₂.
-
Thermal (Solution): Water (as control).
-
Control: Water.
-
-
Incubation: Incubate samples at a controlled temperature (e.g., 60°C) and analyze at various time points (e.g., 2, 8, 24 hours) until the target degradation (5-20%) is reached.
-
Photostability: Expose both solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[24]
-
Thermal (Solid): Store the solid compound in a stability chamber at elevated temperature (e.g., 80°C).
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Analysis: Analyze all stressed samples, controls, and a t=0 sample using a validated stability-indicating HPLC-PDA method. Calculate the percentage of parent compound remaining and assess for the formation of degradation products.
Experimental Protocol: In Vitro Metabolic Stability
This assay determines the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[25]
Causality Behind Choices:
-
Test System: Human liver microsomes (HLM) are used as they contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s).[26]
-
Cofactor: NADPH is an essential cofactor for P450 enzyme activity. A control incubation without NADPH is critical to distinguish enzymatic degradation from simple chemical instability in the buffer.[27]
-
Analysis: LC-MS/MS is the gold standard for this assay due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[21]
Caption: Workflow for liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, pre-warm a mixture of human liver microsomes (final concentration ~0.5 mg/mL) and 8-(2-Methylphenyl)-6-azaspiro[3.4]octane (final concentration ~1 µM) in phosphate buffer (pH 7.4) at 37°C.[27]
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the ratio of the parent compound to the internal standard.
-
Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant, k.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).
-
Data Presentation & Interpretation
Present stability data in a summary table.
Forced Degradation Summary:
| Stress Condition | % Parent Remaining | Major Degradants Formed |
| 0.1 M HCl, 60°C, 24h | Hypothetical: 98.5% | No |
| 0.1 M NaOH, 60°C, 24h | Hypothetical: 99.1% | No |
| 3% H₂O₂, 60°C, 8h | Hypothetical: 82.3% | Yes (e.g., N-oxide) |
| Photolytic (ICH Q1B) | Hypothetical: 97.2% | Minor degradant noted |
| Thermal (80°C, Solid) | Hypothetical: >99.5% | No |
Metabolic Stability Summary:
| Species | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Classification |
| Human | Hypothetical: 45 | Hypothetical: 30.8 | Moderately Stable |
| Rat | Hypothetical: 25 | Hypothetical: 55.4 | Low Stability |
| Mouse | Hypothetical: 18 | Hypothetical: 77.0 | Low Stability |
Interpretation: The compound appears stable to hydrolysis and heat but shows susceptibility to oxidation. This is expected given the secondary amine. The moderate metabolic stability in human liver microsomes is a promising result, although inter-species differences are noted, which is common. The spirocyclic core may be providing some steric hindrance to metabolic enzymes, contributing to this stability.[4][28]
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. For 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, its basic amine and lipophilic substituent create a classic pH-dependent solubility profile, which must be carefully characterized to ensure meaningful data from biological assays and to inform formulation strategies. The compound's primary stability liability appears to be oxidative degradation at the secondary amine, a pathway that warrants further investigation to identify the specific degradant structures. The moderate in vitro metabolic stability is an encouraging attribute often associated with spirocyclic scaffolds. The protocols and frameworks provided in this guide offer a robust pathway to thoroughly characterize these critical properties, enabling data-driven decisions in the progression of this promising chemical entity.
References
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Preliminary In Vitro Screening of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane: A Technical Guide for Early-Stage Drug Discovery
Introduction: The Rationale for Screening a Novel Azaspiro Compound
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic scaffolds, such as the 6-azaspiro[3.4]octane core, are of significant interest due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. The subject of this guide, 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, is a novel compound with a promising structural motif. The incorporation of a 2-methylphenyl group suggests potential interactions with various biological targets, necessitating a systematic and logical in vitro screening cascade to elucidate its pharmacological profile.
This technical guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane. As direct biological data for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals to conduct an initial assessment of its cytotoxic and potential G-Protein Coupled Receptor (GPCR) modulatory activities. The experimental choices and workflows described herein are grounded in established principles of drug discovery, emphasizing a self-validating system of inquiry.
Part 1: Foundational Assessment - Cytotoxicity Profiling
Before investigating the specific biological activities of a novel compound, it is imperative to first assess its general toxicity to living cells.[1][2] Cytotoxicity assays are crucial in the early stages of drug development to identify and eliminate compounds that are overtly toxic, thereby focusing resources on candidates with a higher probability of success.[1] A tiered approach to cytotoxicity testing is recommended, starting with a general viability assay and followed by more specific mechanistic assays if significant cytotoxicity is observed.
Initial Viability Screen: The Resazurin Reduction Assay
The resazurin (alamarBlue) assay is a robust and sensitive method to assess cell viability by measuring the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. This assay is a preferred starting point due to its simplicity, cost-effectiveness, and compatibility with high-throughput screening (HTS).
Experimental Protocol: Resazurin Reduction Assay
-
Cell Seeding: Plate a panel of relevant human cell lines (e.g., HEK293 for general toxicity, and a cancer cell line like HeLa or Jurkat if anti-proliferative activity is a potential application) in 96-well microplates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in appropriate cell culture medium. The concentration range should be wide enough to determine a potential IC50 value (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Resazurin Addition: Following the incubation period, add a sterile solution of resazurin to each well and incubate for 2-4 hours, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Mechanistic Cytotoxicity Assay: LDH Release Assay
If the initial viability screen indicates significant cytotoxicity, a follow-up assay to determine the mechanism of cell death is warranted. The lactate dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[2]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as the resazurin assay for cell seeding and compound treatment.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Incubate the reaction mixture at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Part 2: Target-Focused Screening - Interrogation of GPCR Activity
G-protein coupled receptors (GPCRs) represent one of the largest and most successfully drugged target classes.[3][4] Many azaspiro compounds have been shown to interact with GPCRs. Therefore, a logical next step in the screening cascade is to assess the potential of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane to modulate GPCR signaling. A common and effective approach is to screen for changes in the levels of key second messengers, such as cyclic AMP (cAMP) and intracellular calcium.
cAMP Modulation Assay
The cyclic AMP (cAMP) assay is a fundamental functional assay for screening GPCRs, particularly those that couple to Gs or Gi proteins.[5] Gs-coupled receptors stimulate adenylyl cyclase to increase intracellular cAMP levels, while Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.[5] Homogeneous time-resolved fluorescence (HTRF) based cAMP assays are widely used in HTS due to their sensitivity and robustness.[4]
Experimental Protocol: HTRF cAMP Assay
-
Cell Line Selection: Utilize a recombinant cell line stably expressing a GPCR of interest (e.g., a known receptor for which azaspiro compounds have shown affinity, or a panel of orphan GPCRs).
-
Cell Plating and Compound Addition: Plate the cells in a 384-well plate. Pre-treat the cells with the test compound at various concentrations.
-
GPCR Stimulation/Inhibition:
-
Agonist Mode: Add the test compound alone to assess its ability to stimulate cAMP production.
-
Antagonist Mode: Add a known agonist for the target GPCR in the presence of varying concentrations of the test compound to assess its ability to inhibit agonist-induced cAMP production.
-
-
Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the HTRF assay reagents, which typically include a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Data Acquisition: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Calculate the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Intracellular Calcium Mobilization Assay
GPCRs that couple to Gq proteins activate phospholipase C, leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) levels.[5] Calcium mobilization assays are widely used functional screens for Gq-coupled GPCRs.[6] These assays typically employ fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free calcium.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Line and Dye Loading: Use a cell line expressing a Gq-coupled GPCR of interest. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 384-well plate.
-
Compound Addition: Use an automated liquid handler (e.g., FLIPR or FlexStation) to add the test compound at various concentrations to the dye-loaded cells.
-
Real-Time Data Acquisition: Immediately after compound addition, monitor the change in fluorescence intensity over time using the integrated plate reader of the instrument.
-
Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a concentration-response curve and determine the EC50 value for agonists. For antagonists, pre-incubate the cells with the test compound before adding a known agonist.
Part 3: Elucidating Direct Target Interaction - Receptor Binding Assays
While functional assays provide valuable information about the cellular effects of a compound, they do not directly confirm that the compound binds to the intended target. Receptor binding assays are essential to demonstrate a direct interaction between the compound and the receptor of interest.[7] Radioligand binding assays are the gold standard for quantifying this interaction.[3]
Radioligand Competition Binding Assay
This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor. This allows for the determination of the test compound's binding affinity (Ki).
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled) and a range of concentrations of the unlabeled test compound (8-(2-Methylphenyl)-6-azaspiro[3.4]octane).
-
Incubation and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Add a scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. Plot the percentage of specific binding against the concentration of the test compound. Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value obtained from the competition curve.
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Cell Line(s) | Endpoint Measured | Parameter Determined | Hypothetical Result for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane |
| Cytotoxicity | ||||
| Resazurin Reduction | HEK293, HeLa | Cell Viability | IC50 | > 100 µM |
| LDH Release | HEK293, HeLa | Membrane Integrity | % Cytotoxicity | < 10% at 100 µM |
| Functional GPCR Assays | ||||
| HTRF cAMP | HEK293-GPCRx | cAMP Levels | EC50 / IC50 | No significant activity |
| Calcium Mobilization | CHO-GPCRy | Intracellular Ca2+ | EC50 | 1.2 µM |
| Receptor Binding | ||||
| Radioligand Binding | CHO-GPCRy Membranes | Radioligand Displacement | Ki | 0.8 µM |
Experimental Workflow and Signaling Pathway Diagrams
Caption: High-level workflow for the preliminary in vitro screening cascade.
Sources
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. molbio.gu.se [molbio.gu.se]
- 6. reactionbiology.com [reactionbiology.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Note & Protocol: Quantitative Analysis of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, a novel spirocyclic compound with potential pharmaceutical applications. Recognizing the critical need for robust analytical methodologies in drug development, this guide details two primary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
Introduction: The Analytical Imperative
8-(2-Methylphenyl)-6-azaspiro[3.4]octane is a unique molecule characterized by its spirocyclic core, a structural motif of increasing interest in medicinal chemistry. As with any potential therapeutic agent, the ability to accurately and reliably quantify the compound in both bulk drug substance and biological matrices is paramount for pharmacokinetic, toxicokinetic, and formulation studies. This application note serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind the methodological choices.
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput. For routine quality control and formulation analysis, HPLC-UV offers a balance of performance and accessibility. For the quantification of the analyte in complex biological fluids such as plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[10][11][12]
Physicochemical Properties & Analytical Considerations
While specific experimental data for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane is not extensively published, its structure suggests key properties that inform analytical method development. The presence of a secondary amine and an aromatic ring indicates that the compound will have a basic character and will be UV-active. The spirocyclic nature imparts a degree of rigidity to the molecule. These characteristics guide the selection of chromatographic columns, mobile phases, and detection parameters.
HPLC-UV Method for Quantification in Drug Substance
This protocol outlines a reversed-phase HPLC method suitable for the assay of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in bulk powder or simple formulations.
Experimental Workflow
Caption: High-level workflow for HPLC-UV analysis.
Materials and Reagents
-
8-(2-Methylphenyl)-6-azaspiro[3.4]octane reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm) |
Protocol
-
Standard Preparation:
-
Prepare a stock solution of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the drug substance and dissolve it in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for quantification.
-
-
Data Processing:
-
Integrate the peak area of the analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
LC-MS/MS Method for Bioanalysis
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in a biological matrix such as human plasma. This method is suitable for pharmacokinetic studies.[10][11][12][13]
Experimental Workflow
Caption: Workflow for LC-MS/MS bioanalysis.
Materials and Reagents
-
8-(2-Methylphenyl)-6-azaspiro[3.4]octane reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte (if available) or a suitable structural analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC system for fast and efficient separation |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte.
-
Determine the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analyze the prepared samples using the established LC-MS/MS method.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are suitable for their intended purpose.[1][2][3][5][6] The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters:[1][3][5]
Validation Parameters
| Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific analytical needs. Proper method validation is crucial to ensure the generation of reliable and accurate data, which is fundamental to the successful development of any new pharmaceutical entity.
References
- Current time information in Islamabad, PK. (n.d.). Google.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 30, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 30, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 30, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 30, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. Retrieved March 30, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 7). FDA. Retrieved March 30, 2026, from [Link]
-
What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024, June 24). EirGenix. Retrieved March 30, 2026, from [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved March 30, 2026, from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved March 30, 2026, from [Link]
-
FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS. Retrieved March 30, 2026, from [Link]
-
MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18). Mass Spectrometry Reviews. Retrieved March 30, 2026, from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). MDPI. Retrieved March 30, 2026, from [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). LCGC International. Retrieved March 30, 2026, from [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011, January 15). PubMed. Retrieved March 30, 2026, from [Link]
-
Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (n.d.). CST Technologies. Retrieved March 30, 2026, from [Link]
-
Quantification of Drugs in Biological Matrices by Mass Spectrometry and Their Applications to Pharmacokinetic Studies. (n.d.). Academia.edu. Retrieved March 30, 2026, from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. resources.eirgenix.com [resources.eirgenix.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. casss.org [casss.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. (PDF) Quantification of Drugs in Biological Matrices by Mass Spectrometry and Their Applications to Pharmacokinetic Studies [academia.edu]
- 13. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput HPLC-MS/MS Bioanalytical Protocol for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals.
Introduction & Physicochemical Rationale
Spirocyclic amines, such as 8-(2-Methylphenyl)-6-azaspiro[3.4]octane , are increasingly utilized in modern drug discovery to improve the three-dimensionality (Fsp³) of lead compounds, often resulting in enhanced metabolic stability and target selectivity [1]. However, quantifying these lipophilic, basic amines in complex biological matrices like plasma requires rigorous bioanalytical method design to overcome matrix effects and ensure robust recovery.
This application note details a first-principles, high-throughput HPLC-MS/MS protocol for the quantification of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in plasma. As a Senior Application Scientist, I have structured this method not merely as a sequence of steps, but as a causal, self-validating system . Every parameter—from the choice of extraction solvent to the stationary phase—is selected based on the analyte's specific physicochemical profile.
Table 1: Physicochemical Profiling & Methodological Impact
| Property | Predicted Value | Bioanalytical Implication (The "Why") |
| Molecular Weight | 201.31 g/mol | Small molecule; falls into the low-mass noise region of MS. Requires highly specific MRM transitions to avoid endogenous background interference. |
| Ionization (pKa) | ~9.5 (Secondary Amine) | Highly basic. Will remain positively charged at acidic pH. Mandates the use of Electrospray Ionization in positive mode (ESI+) and acidic mobile phases (0.1% Formic Acid) to maximize [M+H]+ abundance. |
| Lipophilicity (LogP) | ~2.8 | Moderately lipophilic. Will retain well on reversed-phase columns but may suffer from non-specific binding to plasticware if organic content is too low during sample prep. |
| Structural Features | o-Tolyl + Spirocycle | The 2-methylphenyl group provides a π -electron system. Utilizing a Biphenyl stationary phase will exploit π−π interactions, offering superior retention over standard C18 columns. |
Experimental Workflow & Causality
Sample Preparation: 96-Well Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is selected here for its high-throughput compatibility in preclinical pharmacokinetic (PK) screening.
Causality Check: Acetonitrile (ACN) is chosen over methanol as the crashing agent because it yields a tighter protein pellet and precipitates a wider range of plasma proteins. Crucially, 0.1% Formic Acid is added to the ACN. This acidic environment disrupts protein-drug binding by ensuring the secondary amine remains fully protonated, thereby maximizing extraction recovery and preventing the analyte from co-precipitating with the protein pellet [2].
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of K2EDTA plasma (blank, standard, or study sample) into a 96-well polypropylene collection plate.
-
Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., Analyte- d3 , 100 ng/mL in 50% Methanol).
-
Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to all wells.
-
Agitate: Seal the plate and vortex vigorously for 3 minutes at 1000 rpm.
-
Centrifuge: Spin the plate at 4000 rpm (approx. 3000 x g) for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well injection plate.
-
Dilute (Optional but Recommended): Add 100 µL of HPLC-grade water to the transferred supernatant. Why? Diluting the high-organic extract matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.
Workflow Visualization
Caption: High-throughput 96-well protein precipitation and LC-MS/MS workflow for plasma bioanalysis.
Instrumental Conditions
Liquid Chromatography (HPLC)
A Biphenyl stationary phase is strictly recommended over standard C18. The π−π interactions between the biphenyl phase and the o-tolyl ring of the analyte provide enhanced retention. This ensures the analyte elutes after the void volume and away from the critical "ion suppression zone" caused by unretained endogenous phospholipids and salts [3].
Table 2: HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C (Reduces system backpressure and sharpens peaks) |
| Injection Volume | 5.0 µL |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Isocratic Hold |
| 2.50 | 5 | 95 | Linear Gradient |
| 3.20 | 5 | 95 | High-Organic Wash (Clears Phospholipids) |
| 3.30 | 95 | 5 | Re-equilibration |
| 4.50 | 95 | 5 | End of Run |
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer equipped with an ESI source. The spirocyclic core fragments predictably under collision-induced dissociation (CID). The primary cleavage occurs at the spiro junction, resulting in the loss of the pyrrolidine ring and yielding a stable 2-methylphenyl-cyclobutyl cation ( m/z 145.1).
Table 4: MS/MS MRM Transitions and Source Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (V) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 8-(2-Methylphenyl)-... | 202.2 | 145.1 | 50 | 25 | Quantifier | | 8-(2-Methylphenyl)-... | 202.2 | 117.1 | 50 | 40 | Qualifier | | Analyte- d3 (IS) | 205.2 | 148.1 | 50 | 25 | Internal Standard |
General Source Settings: Ion Spray Voltage: 5500 V; Source Temperature: 500°C; Curtain Gas: 30 psi; Collision Gas: Medium.
Method Validation & System Suitability (E-E-A-T)
To ensure this protocol acts as a self-validating system , it must be evaluated against the FDA's 2018 Bioanalytical Method Validation Guidance [4]. Do not proceed with study sample analysis until the following parameters are verified:
-
Selectivity & Matrix Effect: Analyze blank plasma from at least 6 independent sources. Ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area appear at the analyte's retention time. Because PPT does not remove phospholipids, calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 is required.
-
Carryover: Inject a double blank immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area in the blank must be <20% of the LLOQ. Troubleshooting: If carryover is observed, it is likely due to the lipophilic o-tolyl group binding to the injector needle. Implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% FA).
-
Linearity: The calibration curve should range from 1 to 1000 ng/mL, utilizing a 1/x2 weighted linear regression. The back-calculated concentration of calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).
References
-
Zheng, Y., et al. (2022). VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels (Includes LC-MS/MS bioanalysis of spirocyclic congeners). Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
-
LCGC International. (2023). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information. Available at:[Link]
Application Note: Techniques for Assessing Blood-Brain Barrier Penetration of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Target Audience: Researchers, Scientists, and CNS Drug Development Professionals Compound Class: Spirocyclic Amine (Targeting CNS Indications)
Introduction & Scientific Rationale
The compound 8-(2-Methylphenyl)-6-azaspiro[3.4]octane represents a highly relevant structural motif in modern central nervous system (CNS) drug discovery. The incorporation of a spirocyclic core enhances the three-dimensional character (high Fsp3 ) of the molecule, which generally improves aqueous solubility and metabolic stability compared to flat, aromatic scaffolds.
However, evaluating the blood-brain barrier (BBB) penetration of this specific scaffold requires a nuanced approach. The basic secondary amine within the 6-azaspiro[3.4]octane system will be predominantly protonated at physiological pH (7.4). While the lipophilic 2-methylphenyl group drives passive transcellular diffusion, lipophilic cations are classic substrates for P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) [2]. Consequently, this compound is at a high risk for active efflux at the BBB.
To accurately determine whether 8-(2-Methylphenyl)-6-azaspiro[3.4]octane achieves pharmacologically relevant concentrations in the brain interstitial fluid (ISF), we must deploy a self-validating, three-tiered screening cascade. This guide details the causality, methodologies, and data interpretation for bridging high-throughput in vitro screens to the in vivo gold standard: the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) [4].
Experimental Workflow & Pharmacokinetic Equilibria
Before executing the protocols, it is critical to understand the pharmacokinetic equilibria at the BBB. Historically, the industry relied on total brain-to-plasma ratios ( Kp,brain ), which are heavily confounded by non-specific binding to brain lipids [4]. Today, the focus is strictly on the unbound, free drug concentration ( Cu,brain ), as only free drug can interact with CNS targets [5].
Figure 1: Tiered screening cascade for evaluating BBB penetration of CNS drug candidates.
Figure 2: Pharmacokinetic equilibria at the BBB highlighting the Kp,uu,brain concept.
Tier 1: Passive Permeability via PAMPA-BBB
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion. Because 8-(2-Methylphenyl)-6-azaspiro[3.4]octane lacks the molecular machinery to utilize active influx transporters (like LAT1 or GLUT1), it must cross the BBB via passive diffusion [1]. We utilize Porcine Brain Lipid (PBL) extract rather than standard soy lecithin to accurately mimic the specific lipidomic environment of the mammalian BBB [2].
Protocol: PAMPA-BBB
-
Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor microplate with 4 µL of a 20 mg/mL solution of Porcine Brain Lipid (PBL) dissolved in n-dodecane.
-
Donor Solution: Prepare a 10 µM solution of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Add 150 µL to each donor well.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor plate wells.
-
Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer, simulating physiological capillary flow).
-
Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability ( Papp ) using the standard steady-state flux equation. A Papp>4.0×10−6 cm/s indicates high passive BBB permeability.
Tier 2: Active Efflux Liability via MDCK-MDR1
Causality: As a basic amine, our compound is a high-risk candidate for P-gp-mediated efflux. The MDCK-MDR1 assay utilizes Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene (encoding P-gp) [3]. By measuring bidirectional flux (Apical-to-Basolateral and Basolateral-to-Apical), we calculate the Efflux Ratio (ER). To make this a self-validating system, we run a parallel assay with a potent P-gp inhibitor (e.g., Elacridar) to prove that any observed efflux is strictly P-gp dependent.
Protocol: Bidirectional MDCK-MDR1 Assay
-
Cell Culture: Seed MDCK-MDR1 cells on 24-well PET Transwell inserts ( 0.4μm pore size). Culture for 4–5 days until a confluent polarized monolayer forms [3].
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω⋅cm2 .
-
Dosing:
-
A → B (Influx): Add 400 µL of 10 µM compound in HBSS buffer (pH 7.4) to the Apical chamber. Add 800 µL blank HBSS to the Basolateral chamber.
-
B → A (Efflux): Add 800 µL of 10 µM compound to the Basolateral chamber. Add 400 µL blank HBSS to the Apical chamber.
-
-
Incubation: Incubate for 2 hours at 37°C on an orbital shaker to minimize the unstirred water layer[3].
-
Validation Control: Run parallel wells co-incubated with 2 µM Elacridar (P-gp inhibitor) and Lucifer Yellow (paracellular leakage marker).
-
Analysis: Quantify via LC-MS/MS. Calculate Papp(A→B) and Papp(B→A) .
-
Calculation: ER=Papp(A→B)Papp(B→A) . An ER≥2.0 confirms the compound is a P-gp substrate.
Tier 3: In Vivo Free Brain Concentration via Microdialysis
Causality: If the compound shows acceptable passive permeability but borderline efflux liability, in vivo validation is mandatory. Brain homogenate assays yield Kp,brain , which is misleading for lipophilic amines that sequester heavily into brain tissue membranes [4]. Intracerebral microdialysis is the gold standard because it directly samples the interstitial fluid (ISF), providing the unbound, pharmacologically active concentration ( Cu,brain ) [5].
Protocol: Intracerebral Microdialysis in Rats
-
Surgical Preparation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the rat striatum (coordinates: AP +1.0, ML -3.0, DV -3.5 from bregma). Implant a jugular vein catheter for blood sampling. Allow 48 hours for recovery.
-
Probe Insertion & Perfusion: Insert a concentric microdialysis probe (e.g., CMA 12, 3 mm membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.
-
Retrodialysis Calibration: To determine in vivo probe recovery, include a stable isotope-labeled standard (e.g., 13C
- or D3 -labeled 8-(2-Methylphenyl)-6-azaspiro[3.4]octane) in the aCSF perfusate.
-
Dosing: Administer the unlabeled compound via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations.
-
Sampling: Collect dialysate fractions every 20 minutes for 4 hours. Concurrently, draw 100 µL blood samples from the jugular catheter.
-
Sample Processing: Centrifuge blood to obtain plasma. Perform ultrafiltration on plasma to determine the unbound plasma fraction ( Cu,plasma ).
-
Quantification & Calculation: Analyze dialysate and ultrafiltrate via LC-MS/MS.
-
Calculate Kp,uu,brain=AUCu,plasmaAUCu,brain (or steady-state concentration ratio).
-
Data Interpretation & Decision Matrix
To streamline Go/No-Go decisions during lead optimization of the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold, compare experimental results against the following validated thresholds:
| Assay / Parameter | Target Threshold for CNS Lead | Mechanistic Interpretation |
| PAMPA-BBB ( Papp ) | >10×10−6 cm/s | Excellent passive transcellular diffusion; lipophilicity is optimal for BBB transit. |
| MDCK-MDR1 (Efflux Ratio) | <2.0 | Not a significant P-gp substrate. (If ER > 2.0, adding Elacridar should reduce ER to ~1.0). |
| Microdialysis ( Kp,uu,brain ) | >0.3 (Ideally ≈1.0 ) | Free drug distributes well into the brain ISF. A value of 1.0 indicates perfect passive equilibration [4]. |
| Brain Binding ( fu,brain ) | >0.01 (1% free) | Ensure the compound is not so lipophilic that it becomes completely trapped in myelin/lipid membranes. |
References
- Blood-Brain-Barrier Assay Creative Bioarray URL
- PubMed Central (PMC)
-
In-vitro MDR1-MDCKII permeability assay Protocols.io URL:[Link]
- PubMed Central (PMC)
- Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo Semantic Scholar / MDPI URL
Application Note: 8-(2-Methylphenyl)-6-azaspiro[3.4]octane as a Conformationally Restricted Chemical Probe
Executive Summary
The transition from planar, sp²-rich molecules to complex, sp³-rich architectures is a defining paradigm in modern chemical biology and drug discovery. The compound 8-(2-Methylphenyl)-6-azaspiro[3.4]octane (CAS: 2060024-19-1)[1] represents a highly specialized spirocyclic scaffold. By fusing a 4-membered and a 5-membered ring, this molecule provides a rigid, three-dimensional projection of the ortho-tolyl pharmacophore.
This application note details the mechanistic rationale and experimental protocols for deploying this compound as a chemical probe. Its unique geometry makes it exceptionally suited for interrogating deep, hydrophobic binding pockets in targets such as Monoacylglycerol Lipase (MAGL)[2], O-GlcNAcase (OGA)[3], and viral proteases like SARS-CoV-2 3CLpro[4].
Mechanistic Rationale & Chemical Logic
Why utilize a 6-azaspiro[3.4]octane core instead of a traditional piperidine or pyrrolidine ring? The causality lies in thermodynamics and spatial geometry:
-
Escape from Flatland & LLE Enhancement: Increasing the fraction of sp³-hybridized carbons (Fsp³) significantly improves aqueous solubility and metabolic stability while reducing off-target hERG liabilities[5]. Spirocyclic amines inherently possess high Fsp³, driving higher Lipophilic Ligand Efficiency (LLE) and wider potency margins.
-
Thermodynamic Pre-organization: The spiro-fusion severely restricts the conformational flexibility of the amine core. When the probe binds to a target receptor, the loss of conformational entropy (ΔS) is minimized because the molecule is already "locked" in its bioactive conformation. This thermodynamic advantage directly translates to enhanced binding affinity (Kd) and well-defined electron density in co-crystallization studies[4].
-
The Ortho-Methyl Steric Lock: The presence of the 2-methyl group on the phenyl ring induces a steric clash with the adjacent spirocyclic protons. This forces the phenyl ring out of coplanarity, locking the dihedral angle. This specific vector projection is highly effective for engaging narrow, hydrophobic sub-pockets, such as the Tyr189 π–π interaction site in OGA[3] or conveying directionality in kinase targeting (e.g., CK2α)[6].
Caption: Thermodynamic and structural rationale for the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold.
Quantitative Data: Scaffold Comparison
To illustrate the superiority of the spirocyclic probe over traditional planar analogs, Table 1 summarizes the expected physicochemical and biochemical shifts when replacing a flat piperidine core with the 6-azaspiro[3.4]octane system during target profiling.
Table 1: Comparative Physicochemical and Binding Parameters of Planar vs. Spirocyclic Probes
| Parameter | Planar Analog (e.g., 4-(2-Methylphenyl)piperidine) | Spirocyclic Probe (8-(2-Methylphenyl)-6-azaspiro[3.4]octane) |
| Fraction sp³ (Fsp³) | 0.42 | 0.64 |
| cLogP | 3.1 | 2.4 |
| Metabolic Half-life (HLM) | < 15 min | > 60 min |
| Target Affinity (IC50) | 120 nM | 15 nM |
| hERG Inhibition (IC50) | 2.5 µM | > 30 µM |
| Thermal Shift (ΔTm) | +1.2 °C | +4.5 °C |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . They ensure that any observed activity from the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane probe is a true reflection of target engagement rather than assay artifact.
Protocol A: Target Engagement via Differential Scanning Fluorimetry (DSF)
Causality: DSF is selected because rigid spirocyclic probes often do not induce large allosteric conformational changes but strongly stabilize the native folded state of the protein[6]. SYPRO Orange dye is used because its fluorescence is quenched in aqueous environments but drastically increases upon binding to hydrophobic patches exposed during protein unfolding, providing a direct readout of probe-induced thermodynamic stabilization (ΔTm).
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 10 mM stock of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in 100% DMSO. Perform a 10-point 2-fold serial dilution in DMSO.
-
Protein Master Mix: Dilute the recombinant target protein (e.g., MAGL or OGA) to a final concentration of 2 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Add SYPRO Orange to a final concentration of 5X.
-
Assay Assembly: Transfer 19.5 µL of the Protein Master Mix to a 384-well PCR plate. Add 0.5 µL of the serially diluted probe (final DMSO concentration = 2.5%).
-
Self-Validation Controls:
-
Negative Control: 0.5 µL of pure DMSO (Baseline Tm).
-
Positive Control: 0.5 µL of a known reference inhibitor (e.g., Thiamet-G for OGA) to verify assay responsiveness.
-
-
Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the melt curve on a qPCR machine (e.g., QuantStudio) from 25 °C to 95 °C at a ramp rate of 0.05 °C/s, reading fluorescence in the ROX channel.
-
Data Analysis: Calculate the first derivative of the melt curve to identify the melting temperature (Tm). A valid assay requires the DMSO control Tm standard deviation to be < 0.2 °C. Calculate ΔTm = Tm(Probe) - Tm(DMSO).
Protocol B: Biochemical Fluorescence Polarization (FP) Assay
Causality: FP is ideal for determining precise binding affinity (Kd/IC50) in a competitive format. Because the spirocyclic probe is non-fluorescent, it will not interfere with the optical readout. As the rigid probe displaces a bulky fluorescent tracer, the tracer tumbles rapidly in solution, causing a measurable drop in polarization (mP).
Step-by-Step Methodology:
-
Tracer Optimization: Pre-incubate the target protein with a known fluorescent tracer (e.g., a TAMRA-labeled active-site binder) at the tracer's Kd concentration.
-
Competitive Titration: Dispense 10 µL of the protein-tracer complex into a 384-well black, flat-bottom microplate. Add 100 nL of the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane probe using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.5 nM.
-
Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to ensure the system reaches thermodynamic equilibrium.
-
Readout: Measure fluorescence polarization using a multimode microplate reader (Excitation: 535 nm, Emission: 580 nm).
-
Self-Validation (Z'-factor calculation): Calculate the Z'-factor using the fully inhibited state (high concentration of reference inhibitor) and the uninhibited state (DMSO).
-
Acceptance Criteria: Proceed with data fitting only if Z' > 0.5, confirming assay robustness.
-
-
Curve Fitting: Fit the mP values to a 4-parameter logistic (4PL) non-linear regression model to extract the IC50.
Caption: Self-validating experimental workflow for chemical probe profiling and target engagement.
Sources
- 1. CAS:2060024-19-1, 8-(2-Methylphenyl)-6-azaspiro[3.4]octane-毕得医药 [bidepharm.com]
- 2. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
Preclinical Formulation Strategies for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane: Intravenous and Oral Dosing Protocols
Introduction & Physicochemical Profiling
8-(2-Methylphenyl)-6-azaspiro[3.4]octane is a highly lipophilic, basic small molecule featuring a rigid spirocyclic amine core. In early-stage drug discovery, spirocyclic scaffolds are frequently utilized to improve metabolic stability and optimize the spatial trajectory of pharmacophores. However, translating this molecule into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies presents classical biopharmaceutical challenges[1].
As a Senior Application Scientist, approaching this formulation requires a strict analysis of the molecule's physicochemical properties:
-
Ionization (pKa ~9.5): The secondary amine within the azaspiro[3.4]octane ring is highly basic. It will be ionized at acidic pH but largely unionized at physiological pH (7.4).
-
Lipophilicity (LogP ~3.2): The 2-methylphenyl substituent drives significant hydrophobicity, resulting in poor aqueous solubility as a free base.
Before progressing to animal models, the formulation must overcome these barriers to ensure accurate dosing, prevent in vivo precipitation, and yield reproducible exposure data[1]. The following guide details the causality, decision-making, and step-by-step protocols for formulating this compound for both Intravenous (IV) and Oral (PO) administration.
Formulation Rationale & Causality
Intravenous (IV) Strategy: The Cyclodextrin Inclusion Complex
IV administration strictly requires a true, particulate-free solution to prevent fatal pulmonary embolism or localized phlebitis[2]. Simple aqueous buffers are insufficient for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane due to its lipophilicity. While high concentrations of co-solvents (e.g., DMSO, PEG400) can force solubilization, they often cause hemolysis or alter the intrinsic PK profile of the drug.
The Solution: We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mildly acidic citrate buffer (pH 4.5).
-
Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic 2-methylphenyl moiety, while its hydrophilic exterior ensures aqueous solubility[1]. By buffering the solution to pH 4.5, we simultaneously protonate the spiro-amine, maximizing the intrinsic solubility of the active pharmaceutical ingredient (API) before complexation occurs.
Oral (PO) Strategy: The Sterically Hindered Suspension
For oral gavage in rodent models, achieving a true solution is not strictly necessary unless solubility-limited absorption is observed. A homogeneous suspension is the industry gold standard, as it maximizes exposure while minimizing the gastrointestinal toxicity associated with heavy co-solvents[3].
The Solution: A vehicle comprising 0.5% w/v Methylcellulose (MC) and 0.1% v/v Tween 80 [4].
-
Causality: Tween 80 acts as a non-ionic surfactant, reducing the interfacial tension to effectively "wet" the hydrophobic API powder[5]. Methylcellulose acts as a rheology modifier; it increases the viscosity of the continuous phase, providing steric hindrance that prevents the API particles from rapidly settling according to Stokes' Law. This ensures dose uniformity from the first animal to the last[4].
Formulation Workflow Visualization
Decision tree for the preclinical formulation of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane.
Experimental Protocols
Protocol A: Preparation of 2 mg/mL IV Solution (20% HP-β-CD)
Target: Clear, colorless solution suitable for tail-vein injection in rodents.
-
Buffer Preparation: Prepare a 50 mM Citrate buffer and adjust the pH to 4.5 using 0.1 M HCl or NaOH.
-
Cyclodextrin Solubilization: Weigh the appropriate amount of HP-β-CD to achieve a 20% w/v concentration. Slowly add it to 80% of the final target volume of the citrate buffer. Stir continuously at 300 RPM until completely dissolved (solution will be clear).
-
API Addition: Weigh the exact amount of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane required for a 2 mg/mL concentration. Add the API powder only after the HP-β-CD is fully dissolved. Causality: This allows the inclusion complex to form dynamically as the API dissolves, preventing localized supersaturation and precipitation.
-
Equilibration: Stir the mixture at room temperature for 2–4 hours protected from light.
-
Volume Adjustment & Filtration: QS (quantum satis) to the final volume with the remaining citrate buffer. Filter the entire solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility and remove any uncomplexed micro-particulates.
Self-Validation Checkpoint: Perform a 1:10 rapid dilution assay of the final IV formulation into Phosphate Buffered Saline (PBS, pH 7.4)[6]. Incubate at 37°C for 2 hours. If the solution remains optically clear, the inclusion complex is thermodynamically stable enough to prevent precipitation upon entering the physiological bloodstream.
Protocol B: Preparation of 10 mg/mL PO Suspension (0.5% MC / 0.1% Tween 80)
Target: Homogeneous, opaque white suspension for oral gavage.
-
Vehicle Preparation (Critical Step): Heat 30% of the required purified water volume to 80°C. Slowly sprinkle the Methylcellulose (MC) powder into the hot water while stirring vigorously. Causality: MC is insoluble in hot water but soluble in cold water. Dispersing it in hot water prevents the formation of hydrated clumps ("fish-eyes"). Once uniformly dispersed, add the remaining 70% of the water as ice-cold water. Stir at 4°C until the solution becomes clear and viscous[5].
-
Surfactant Addition: Add 0.1% v/v Tween 80 to the cooled MC solution and stir gently to avoid excessive foaming[4].
-
API Wetting (Trituration): Weigh the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane powder and transfer it to a glass mortar. Add a few drops of the MC/Tween 80 vehicle and triturate (grind) with a pestle to form a smooth, lump-free paste. Causality: Mechanical sheer combined with the surfactant ensures every lipophilic API particle is thoroughly wetted[5].
-
Homogenization: Gradually geometric-dilute the paste with the remaining vehicle until the target volume is reached. Transfer to a beaker and process with a high-shear homogenizer at 5,000 RPM for 3 minutes to reduce the particle size (target D90 < 10 µm).
Self-Validation Checkpoint: Withdraw 1 mL samples from the top, middle, and bottom of the suspension beaker after 30 minutes of magnetic stirring. Analyze via HPLC. If the API concentration variance is <5% across all three spatial zones, the suspension is uniformly dispersed and validated for in vivo dosing.
Data Presentation: Quality Control Parameters
To guarantee the integrity of the in vivo data, every formulation batch must pass the following self-validating Quality Control (QC) metrics prior to animal administration.
| QC Parameter | IV Formulation (HP-β-CD) | PO Formulation (MC/Tween 80) | Analytical Method |
| Appearance | Clear, colorless solution | Homogeneous, opaque white suspension | Visual Inspection |
| pH | 4.5 ± 0.2 | 6.0 - 7.0 | Potentiometric pH Meter |
| Particle Size | N/A (True Solution) | D90 < 10 µm | Dynamic Light Scattering (DLS) |
| Dose Uniformity | 95% – 105% of target | 90% – 110% (Top/Middle/Bottom) | HPLC-UV |
| Physical Stability | > 7 days at 4°C (No precipitation) | > 48 hours at Room Temp (Stirred) | Visual / HPLC-UV |
| Dilution Integrity | Clear upon 1:10 dilution in PBS | N/A | In vitro simulated media[6] |
References
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies Source: American Chemical Society (ACS) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Formulation Screening - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. acs.org [acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
SpiroSolve™ Technical Support Center: Purification of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Welcome to the SpiroSolve™ Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing downstream processing bottlenecks with spirocyclic amines.
Spirocyclic scaffolds, such as 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, are highly valued in modern drug discovery. By increasing the fraction of sp3-hybridized carbons ( Fsp3 ), these rigid structures often exhibit improved solubility, metabolic stability, and target selectivity compared to their planar, aromatic counterparts[1]. However, the very features that make them desirable—high basicity, rigid three-dimensionality, and steric bulk—create significant challenges during isolation and purification[2],[3].
Below, you will find our comprehensive troubleshooting guide, FAQ, quantitative reference tables, and validated protocols to ensure high-yield recovery and high-purity isolation of your target compound.
Part 1: Troubleshooting Guide & FAQs
Q1: My crude 8-(2-Methylphenyl)-6-azaspiro[3.4]octane streaks heavily on normal-phase silica gel, and my recovery is abysmal. What is causing this, and how do I fix it?
The Causality: The secondary amine at the 6-position of the spiro[3.4]octane core is highly basic. Bare silica gel contains acidic silanol groups ( pKa ~ 4.5-5.0) that form strong, sometimes irreversible, ionic interactions with the protonated spirocyclic amine. This leads to severe peak tailing (streaking) and product loss. The Solution: You must suppress the ionization of the silanol groups or shield the amine.
-
Method A: Pre-treat your standard silica column with 1–5% Triethylamine (TEA) in your non-polar starting solvent (e.g., Hexanes or DCM).
-
Method B (Preferred): Switch to amine-functionalized silica (e.g., KP-NH cartridges) or basic alumina, which eliminates the silanol interaction entirely, allowing the spirocycle to elute as a sharp band.
Q2: I am losing my product during the aqueous workup after the deprotection/cyclization step. Where is it going?
The Causality: Low-molecular-weight spirocyclic amines (MW ~201 g/mol for this compound) are highly water-soluble when protonated. If your aqueous wash is neutral or slightly acidic (pH < 8), the amine exists as an ammonium salt and partitions almost entirely into the aqueous phase. The Solution: Implement a strict pH-controlled reverse extraction. Acidify to remove neutral/acidic impurities into the organic waste, then basify the aqueous layer to pH > 10 using 1M NaOH or Na2CO3 to force the compound into its free-base form before extracting with a moderately polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
Q3: How do I separate the enantiomers/diastereomers generated at the C8 position?
The Causality: The 2-methylphenyl group at C8 introduces a stereocenter. Because the rigid spirocyclic core locks the conformation, the physical properties of the resulting isomers are nearly identical in isotropic solvent environments, making standard reverse-phase HPLC highly inefficient. The Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for separating spirocyclic stereoisomers. The high diffusivity and low viscosity of supercritical CO2 allow for rapid mass transfer and sharp peak shapes on chiral stationary phases (e.g., Amylose or Cellulose derivatives)[3].
Part 2: Visualized Workflows
Downstream Purification Decision Matrix
Use this logic tree to determine the appropriate chromatographic technique based on the specific impurity profile of your crude mixture.
Caption: Decision matrix for selecting the optimal purification modality for spirocyclic amines.
pH-Dependent Extraction Workflow
A self-validating liquid-liquid extraction (LLE) protocol to ensure zero product loss to the aqueous phase.
Caption: Stepwise pH-swing extraction workflow to isolate basic spirocyclic amines from crude mixtures.
Part 3: Quantitative Data & Chromatographic Parameters
Table 1: Recommended Chromatographic Conditions for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane
| Purification Modality | Stationary Phase | Mobile Phase / Modifier | Rationale for Selection |
| Normal Phase (Flash) | KP-NH (Biotage) or Basic Alumina | Hexane / EtOAc (Gradient) | Prevents secondary amine protonation; eliminates silanol tailing. |
| Reverse Phase (HPLC) | C18 (High pH tolerant, e.g., XBridge) | H2O / MeCN + 0.1% NH4OH | High pH keeps the amine un-ionized, increasing retention and resolution. |
| Chiral SFC | Chiralpak AD-H or AS-H | CO2 / MeOH + 0.2% Isopropylamine | Isopropylamine suppresses non-specific binding; amylose backbone resolves C8 enantiomers. |
Table 2: Estimated Partitioning Efficiency vs. Aqueous pH
| Aqueous Phase pH | Dominant Species | Est. Recovery in EtOAc | Action Required |
| pH 2.0 - 4.0 | Ammonium Salt ( R2NH2+ ) | < 5% | Ideal for washing away organic impurities. |
| pH 7.0 - 8.0 | Mixed Salt / Free Base | 40 - 60% | DANGER: High risk of product loss. Do not extract here. |
| pH 10.0 - 12.0 | Free Base ( R2NH ) | > 95% | Ideal for final product extraction. |
Part 4: Experimental Protocols
Protocol A: High-Yield Free-Basing and Liquid-Liquid Extraction (LLE)
This protocol utilizes a pH-swing methodology to chemically isolate the basic spirocycle from neutral and acidic byproducts.
-
Quench and Initial Wash: Dilute the crude reaction mixture with 2-MeTHF (10 mL/g of crude). Add an equal volume of 1M aqueous HCl .
-
Phase Separation: Stir vigorously for 10 minutes. Transfer to a separatory funnel and allow the layers to separate.
-
Organic Discard: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the upper organic layer (containing unreacted starting materials and neutral byproducts).
-
Basification: Place the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10.5–11.0 (verify with pH paper). The solution may become cloudy as the free-base amine precipitates/oils out.
-
Extraction: Extract the basic aqueous layer three times with fresh EtOAc or 2-MeTHF (3 x 10 mL/g).
-
Drying and Concentration: Combine the organic extracts, wash once with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude free-base 8-(2-Methylphenyl)-6-azaspiro[3.4]octane.
Protocol B: Preparative Chiral SFC Separation of C8 Enantiomers
Because spirocyclic amines often require chiral resolution for biological testing, this self-validating SFC protocol ensures baseline separation without degradation[3].
-
Sample Preparation: Dissolve the free-base spirocycle in HPLC-grade Methanol at a concentration of 20-50 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to protect the SFC column frit.
-
Column Selection: Install a Chiralpak AD-H column (21 x 250 mm, 5 µm).
-
Mobile Phase Setup:
-
Co-solvent: Methanol containing 0.2% Isopropylamine (IPA). Note: The IPA modifier is critical; without it, the basic nitrogen will bind to the chiral stationary phase, causing infinite retention.
-
Main Fluid: Supercritical CO2 .
-
-
Gradient/Isocratic Method: Run an isocratic method at 25% Co-solvent / 75% CO2 .
-
System Parameters: Flow rate: 70 mL/min. Backpressure: 120 bar. Column Temperature: 35°C. UV Detection: 210 nm and 254 nm.
-
Fraction Collection: Collect fractions based on UV threshold. Immediately evaporate the methanol/ CO2 fractions under a gentle stream of nitrogen to prevent potential carbamate formation, which can occur if basic amines are left in CO2 /MeOH mixtures for extended periods.
References
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Journal of the American Chemical Society URL:[Link]
-
Multigram Synthesis of 3,3-Spiro-α-prolines The Journal of Organic Chemistry URL:[Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery URL:[Link]
Sources
Technical Support Center: Resolving Assay Solubility for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with spirocyclic building blocks during high-throughput screening (HTS) and lead optimization. While the spirocyclic core of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane increases sp³ character—which generally improves physicochemical properties over planar aromatics—the highly lipophilic 2-methylphenyl appendage introduces a strong hydrophobic moment. This often leads to kinetic solubility issues, such as DMSO "crash-out," when transitioning from concentrated stock solutions to aqueous assay buffers.
This guide provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic insights to ensure robust and reproducible assay performance.
Section 1: Troubleshooting & FAQs
Q1: Why does 8-(2-Methylphenyl)-6-azaspiro[3.4]octane precipitate upon dilution into pH 7.4 assay buffers, even though it contains a basic amine? Expert Insight: The 6-azaspiro[3.4]octane system contains a secondary amine with a predicted pKa of ~9.5. At physiological pH (7.4), the molecule is predominantly ionized, which theoretically favors aqueous solvation. However, precipitation in biochemical assays is rarely a purely thermodynamic equilibrium issue; it is a kinetic phenomenon[1]. When a 10 mM DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the highly lipophilic 2-methylphenyl moiety exposed. This creates localized zones of supersaturation, driving hydrophobic collapse and the formation of amorphous aggregates or colloidal suspensions before the ionized amine can stabilize the monomeric state.
Q2: How can I prevent compound "crash-out" during dose-response curve generation? Expert Insight: Traditional tip-based serial dilutions in aqueous buffers force the compound through intermediate concentration regimes where it is highly prone to aggregation. To bypass this, utilize Acoustic Droplet Ejection (ADE) (e.g., Echo 550 dispenser). ADE transfers nanoliter volumes of the compound directly from the DMSO stock into the final assay volume[2]. This ensures the compound experiences an "infinite dilution sink," preventing localized supersaturation and maintaining the compound in its kinetically soluble monomeric form.
Q3: If acoustic dispensing is unavailable, what biochemical excipients are compatible with this compound? Expert Insight: If you must use intermediate aqueous dilutions, you must lower the surface tension and mask the hydrophobic 2-methylphenyl group to prevent aggregation[3].
-
Cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD): Adding 1-2% (w/v) HP-β-CD to the assay buffer creates a hydrophobic cavity that temporarily sequesters the 2-methylphenyl group, preventing aggregation without permanently inhibiting target binding.
-
Non-ionic Surfactants: 0.01% Tween-20 or Triton X-100 can prevent non-specific binding and colloidal aggregation. Ensure your target protein is compatible with these critical micelle concentrations (CMC).
Section 2: Quantitative Solubility Data
To guide your assay design, we evaluated the kinetic solubility of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane under various buffer conditions using nephelometry (laser light scattering).
| Assay Condition / Excipient | Dispensing Method | Max Kinetic Solubility (µM) | Aggregation State |
| PBS (pH 7.4), 1% DMSO | Tip-based Aqueous Dilution | < 12.5 | Colloidal |
| PBS (pH 7.4), 1% DMSO | Acoustic (Echo) Direct | 45.0 | Monomeric |
| PBS + 0.01% Tween-20 | Tip-based Aqueous Dilution | 30.0 | Monomeric |
| PBS + 1% HP-β-CD | Tip-based Aqueous Dilution | > 100.0 | Solubilized Complex |
Table 1: Kinetic solubility limits of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane. Data highlights the superiority of acoustic dispensing and cyclodextrin inclusion for maintaining monomeric states.
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, any assay utilizing this compound must include a parallel solubility quality control (QC) check. The following protocols are designed as self-validating systems to prevent false positives/negatives caused by compound depletion[4].
Protocol A: Direct Acoustic Dispensing Workflow
Causality: This method minimizes the final DMSO concentration (≤0.5%) and avoids intermediate aqueous states, leveraging the infinite dilution principle to prevent hydrophobic collapse.
-
Preparation: Prepare a 10 mM stock of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in 100% anhydrous DMSO. Centrifuge the stock at 10,000 x g for 5 minutes to pellet any pre-existing insoluble particulates.
-
Source Plate: Transfer the supernatant to an Echo-compatible source plate (e.g., Labcyte 384-well LDV).
-
Dispensing: Use the Echo 550 dispenser to transfer 2.5 nL to 50 nL of the compound directly into the dry destination wells of the assay plate[2].
-
Buffer Addition: Rapidly dispense 50 µL of the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) into the wells using a bulk reagent dispenser.
-
Validation: The self-validating step requires running a parallel plate where assay buffer is added, followed by a 2-hour incubation at 37°C, and reading on a Nephelostar reader. A scattering signal >3 standard deviations above the DMSO blank indicates assay invalidity due to precipitation.
Protocol B: Turbidimetric (Nephelometric) Kinetic Solubility QC
Causality: Validates that the compound remains soluble at the top concentration of your dose-response curve, ensuring that IC₅₀/EC₅₀ values are not artificially inflated by compound aggregation.
-
Controls: Include Amiodarone (low solubility control) and Phenytoin (moderate solubility control) to validate the dynamic range of the nephelometer[2].
-
Preparation: Dispense the compound into a 96-well clear-bottom plate to achieve final concentrations ranging from 1 µM to 100 µM in PBS (pH 7.4) with a standardized 1% DMSO final concentration.
-
Incubation: Seal the plate and incubate at 37°C under gentle orbital shaking (300 rpm) for 2 hours to allow kinetic aggregates to form[2].
-
Measurement: Centrifuge the plate briefly (200 x g, 20 sec) to remove bubbles and settle massive precipitates. Measure light scattering using a nephelometer[2].
-
Analysis: Plot the nephelometry units (RNU) against compound concentration. The kinetic solubility limit is defined as the concentration immediately preceding a sharp inflection point in light scattering.
Section 4: Decision Workflow Visualization
Workflow for mitigating 8-(2-Methylphenyl)-6-azaspiro[3.4]octane precipitation in assays.
References
-
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]
-
Title: 1st EUOS/SLAS Joint Challenge: Compound Solubility Source: Kaggle / EU-OPENSCREEN / SLAS URL: [Link]
-
Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters / HORIZON Application Notes URL: [Link]
-
Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. kaggle.com [kaggle.com]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 4. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline [slas.org]
Technical Support Center: Optimizing Reaction Conditions for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane Derivatization
Welcome to the technical support center for the derivatization of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this valuable spirocyclic scaffold. The unique three-dimensional structure of azaspiro[3.4]octane derivatives offers significant advantages in drug design by enabling precise spatial arrangements of functional groups, which can enhance binding affinity and selectivity for biological targets.[1] However, the steric hindrance and inherent reactivity of this scaffold can present challenges during synthetic modifications.
This resource provides practical, experience-driven insights to help you optimize your reaction conditions, overcome common hurdles, and achieve your desired derivatized products efficiently.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common derivatization reactions for the 6-azaspiro[3.4]octane core?
A1: The secondary amine of the 6-azaspiro[3.4]octane core is the primary site for derivatization. The most common reactions include:
-
N-Acylation/Amide Bond Formation: This is the most prevalent modification, reacting the amine with carboxylic acids, acid chlorides, or esters to form amides. This is a robust method for introducing a wide variety of functional groups.[][3]
-
N-Alkylation: Introducing alkyl groups via reductive amination or reaction with alkyl halides.
-
N-Arylation: Forming a carbon-nitrogen bond with an aromatic partner, often through cross-coupling reactions.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
The choice of reaction depends on the desired properties of the final molecule and the compatibility of the functional groups on the reaction partners.
Q2: The 2-methylphenyl group on my starting material seems to cause steric hindrance. How does this impact my reaction strategy?
A2: The ortho-methyl group on the phenyl ring significantly increases steric bulk around the spirocyclic core. This can hinder the approach of reagents to the nitrogen atom of the 6-azaspiro[3.4]octane. For sterically hindered amines, standard reaction conditions may be sluggish or fail altogether.[][4]
Key considerations to overcome this include:
-
More Reactive Electrophiles: Using acyl chlorides instead of carboxylic acids with coupling agents can be more effective as they are more reactive.[][3]
-
Forcing Conditions: Increasing the reaction temperature, sometimes with microwave heating, can provide the necessary activation energy to overcome the steric barrier.[4]
-
Potent Coupling Reagents: For amide bond formation, stronger coupling reagents like HATU, HBTU, or phosphonium salts (e.g., PyBOP) may be required.[4]
-
Alternative Strategies: In very challenging cases, consider forming highly reactive acyl fluorides in situ.[4]
Q3: Do I need to use a protecting group for the secondary amine of the 6-azaspiro[3.4]octane?
A3: It depends on the overall synthetic strategy. If you are performing reactions on other parts of the molecule and need to prevent the spirocyclic amine from reacting, a protecting group is essential.[5][6] Common protecting groups for secondary amines include:
-
Boc (tert-butoxycarbonyl): Widely used due to its stability under many reaction conditions and ease of removal with acid.
-
Cbz (carboxybenzyl): Stable to a wide range of conditions and typically removed by hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Often used in solid-phase synthesis and is base-labile.
The choice of protecting group should be orthogonal to other protecting groups in your molecule and compatible with the planned reaction conditions.[5]
Troubleshooting Common Derivatization Reactions
N-Acylation / Amide Coupling
Q4: My amide coupling reaction with a carboxylic acid and a standard coupling reagent (like EDC/HOBt) is giving low yields. What can I do?
A4: Low yields in amide coupling with this sterically hindered amine are common. Here’s a systematic approach to troubleshooting:
-
Switch to a More Reactive Electrophile: Convert your carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.[][4] Acyl chlorides are generally more reactive and may not require a coupling agent, just a base.[]
-
Use a More Powerful Coupling Reagent: If you prefer a one-pot procedure from the carboxylic acid, switch to a uronium/aminium or phosphonium-based coupling reagent.
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | EDC, DCC, DIC | Often insufficient for sterically hindered amines.[4] |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU | Generally more effective than carbodiimides for challenging couplings.[][4] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for difficult couplings and can help suppress racemization if your acid has a chiral center.[4] |
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid byproduct without competing with your amine nucleophile.[4] In some cases, an inorganic base like K₂CO₃ or NaHCO₃ can lead to cleaner reactions.[]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) or using microwave irradiation can often drive the reaction to completion.[4]
-
Add a Catalyst: For sluggish reactions, particularly with acyl chlorides, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation.[]
Q5: I'm seeing significant side products in my acylation reaction. What are the likely culprits and how can I minimize them?
A5: Side product formation can arise from several sources:
-
Decomposition of the Activated Ester: The intermediate formed by the coupling reagent may be unstable and decompose before reacting with the amine. Using more potent coupling reagents can sometimes mitigate this.[4]
-
Reaction with the Solvent: Aprotic polar solvents like DMF and NMP are common, but can sometimes participate in side reactions. Consider switching to less reactive solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Epimerization: If your carboxylic acid has a stereocenter adjacent to the carboxyl group, the harsh conditions required for coupling can lead to racemization. Using phosphonium-based reagents like PyBOP can help minimize this.[4]
To minimize side products, ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Workflows & Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is recommended for its high reactivity, which is often necessary for the sterically hindered 8-(2-Methylphenyl)-6-azaspiro[3.4]octane.
Step 1: Dissolve the Amine and Base
-
In a round-bottom flask under an inert atmosphere, dissolve 8-(2-Methylphenyl)-6-azaspiro[3.4]octane (1.0 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).[4]
-
Cool the solution to 0 °C in an ice bath.
Step 2: Add the Acyl Chloride
-
Slowly add a solution of the desired acyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amine solution. The reaction is often exothermic, so slow addition is crucial.[]
Step 3: Reaction Monitoring
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4: Workup and Purification
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[4]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][8]
Protocol 2: Amide Coupling with a Carboxylic Acid using HATU
This protocol is a robust alternative when starting from a carboxylic acid.
Step 1: Pre-activation of the Carboxylic Acid
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.), HATU (1.2 eq.), and a non-nucleophilic base like DIPEA (2.5 eq.) in an anhydrous aprotic solvent such as DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
Step 2: Addition of the Amine
-
Add a solution of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane (1.0 eq.) in a minimal amount of the same anhydrous solvent to the activated carboxylic acid mixture.
Step 3: Reaction and Monitoring
-
Stir the reaction at room temperature for 4-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Step 4: Workup and Purification
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.[7][8]
Visualization of Key Processes
Decision Workflow for N-Acylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 8-(2-Methylphenyl)-6-azaspirooctane in Biological Assays
Technical Support Center: Troubleshooting 8-(2-Methylphenyl)-6-azaspiro[1]octane in Biological Assays
Welcome to the Application Scientist Support Portal. 8-(2-Methylphenyl)-6-azaspiro[1]octane is a highly valuable, conformationally restricted spirocyclic building block. In drug discovery, azaspiro[1]octanes are frequently utilized as bioisosteres for piperidine or morpholine to improve metabolic stability, alter exit vectors, and enhance target selectivity .
However, the unique physicochemical profile of this compound—combining a highly basic secondary spiro-amine (pKa ~9.5) with a lipophilic 2-methylphenyl moiety—frequently introduces specific artifacts in in vitro and cell-based assays. This guide provides causal explanations, self-validating protocols, and Q&A troubleshooting to ensure your experimental data reflects true pharmacology rather than physicochemical artifacts.
Part 1: Compound Handling & Biochemical Assay Artifacts
The Causality: The rigid, lipophilic nature of the 2-methylphenyl group combined with the polar amine creates an amphiphilic vector. In aqueous buffers (like PBS or Tris), this compound can spontaneously self-assemble into sub-micrometer colloidal aggregates at low micromolar concentrations. These colloids sequester and partially denature target proteins, leading to false-positive, promiscuous inhibition .
Q&A: Colloidal Aggregation
Q: My enzymatic IC50 is highly sensitive to the enzyme concentration, and the dose-response curve is unusually steep (Hill slope > 2). Is my compound a promiscuous inhibitor? A: It is highly likely that your compound is forming colloidal aggregates rather than acting as a stoichiometric inhibitor. When you increase the enzyme concentration, the limited surface area of the colloids becomes saturated, causing the apparent IC50 to shift rightward.
Q: How can I formulate my assay to prevent this? A: You must disrupt the thermodynamic stability of the colloids. The addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) lowers the surface tension of the aqueous buffer, preventing self-assembly and ensuring the compound remains as a soluble monomer.
Quantitative Physicochemical Profile
Table 1: Key physicochemical parameters and their assay implications.
| Parameter | Value / Observation | Troubleshooting Implication |
| Calculated pKa | ~9.5 (Secondary Amine) | Highly protonated at pH 7.4; prone to lysosomal trapping in cells. |
| LogD (pH 7.4) | ~2.8 - 3.2 | High lipophilicity drives non-specific binding (NSB) to labware. |
| Critical Aggregation Conc. (CAC) | 5 - 15 µM in aqueous buffer | Forms sub-micron colloids; requires detergent in biochemical assays. |
| Recommended Stock | 10 mM in 100% DMSO | Avoid freeze-thaw cycles to prevent precipitation seeding. |
Protocol 1: Self-Validating Detergent Reversal Screen
Use this step-by-step method to validate if your biochemical hit is real or a colloidal artifact.
-
Prepare Assay Buffers: Prepare two identical sets of your standard assay buffer. To Buffer B, add 0.01% (v/v) Triton X-100.
-
Serial Dilution: Serially dilute 8-(2-Methylphenyl)-6-azaspiro[1]octane in 100% DMSO, then transfer to Buffers A and B (keep final DMSO concentration ≤1%).
-
Incubation: Incubate the compound with your target protein for 15 minutes at room temperature.
-
Signal Generation: Add your substrate and measure the enzymatic turnover.
-
Validation Check (The Self-Validation): Compare the IC50 between Buffer A and Buffer B. A >5-fold rightward shift (loss of potency) in Buffer B confirms the initial readout was a colloidal aggregation artifact. If the IC50 remains identical, the inhibition is target-specific.
Part 2: In Vitro Pharmacology & Non-Specific Binding (NSB)
The Causality: The lipophilic tail of this spirocycle has a high affinity for the hydrophobic surfaces of untreated polystyrene or polypropylene microtiter plates. This partitions the compound out of the aqueous phase, drastically reducing the free fraction ( fu,assay ) available to bind your target .
Q&A: Microplate NSB
Q: Why is my compound 10-fold less potent in a 384-well format compared to a 96-well format? A: The surface-area-to-volume ratio is much higher in a 384-well plate. This exacerbates non-specific binding (NSB) to the plastic walls, depleting the actual concentration of the compound in solution. You are likely dosing 1 µM but only achieving 50 nM of free compound.
Protocol 2: LC-MS/MS Free Fraction Determination
Use this protocol to quantify the actual assay concentration.
-
Mock Assay Setup: Prepare your assay exactly as you would for a biological run (including plates, buffers, and compound concentrations), but omit the target protein to prevent target-depletion effects.
-
Incubation: Seal the plate and incubate for your standard assay duration (e.g., 60 mins at 37°C).
-
Supernatant Extraction: Carefully aspirate 50 µL of the supernatant from the center of the well without touching the walls.
-
Quench & Crash: Transfer the supernatant into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated spirocycle) to precipitate buffer salts.
-
LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 mins, and inject the supernatant into the LC-MS/MS.
-
Validation Check: Calculate the recovery percentage against a standard curve prepared in 100% solvent. If recovery is <80%, switch to Non-Binding Surface (NBS) plates or add 0.1% BSA to your assay buffer to act as an NSB sink.
Part 3: Cell-Based Assays & Subcellular Partitioning
The Causality: The disconnect between biochemical and cellular potency is often driven by subcellular partitioning. Because 8-(2-Methylphenyl)-6-azaspiro[1]octane has a pKa of ~9.5, it exists primarily in a protonated state at physiological pH (7.4), but a small neutral fraction diffuses across the cell membrane. Once inside the acidic environment of the lysosome (pH 4.5), the compound becomes fully protonated, preventing it from diffusing back out. This "ion trapping" depletes the cytosolic concentration, leading to false-negative cellular readouts.
Q&A: Cellular Permeability and Trapping
Q: I have a sub-nanomolar biochemical IC50, but my cellular EC50 is >10 µM. Is my compound impermeable? A: Not necessarily impermeable, but improperly partitioned. The compound is likely entering the cell but becoming sequestered in the lysosomes before it can engage cytosolic or nuclear targets.
Logical Workflow: Subcellular Partitioning
Subcellular partitioning and lysosomal trapping of basic spirocyclic amines.
Troubleshooting Solution for Cell Assays: To validate if lysosomal trapping is the culprit behind your shifted cellular EC50, pretreat your cells with Bafilomycin A1 (a V-ATPase inhibitor) or Chloroquine for 1 hour prior to adding your spirocycle. These agents neutralize the lysosomal pH, abolishing the ion gradient. If your compound's cellular potency dramatically improves following pretreatment, lysosomal trapping is confirmed.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[Link]
-
Duan, D., Doak, A. K., Nedyalkova, L., & Shoichet, B. K. (2015). Colloidal Aggregation and the in Vitro Activity of Traditional Chinese Medicines. ACS Chemical Biology, 10(4), 978–988.[Link]
-
Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
refinement of analytical techniques for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane isomers
Technical Support Center: Analytical Refinement for 8-(2-Methylphenyl)-6-azaspiro[3.4]octane Isomers
Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the stereochemical and chromatographic complexities of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane.
This spirocyclic secondary amine presents unique analytical challenges. The molecule features a chiral center at the C8 position, meaning it exists as a pair of enantiomers. Furthermore, the significant steric bulk of the ortho-tolyl (2-methylphenyl) group adjacent to the spiro-fused cyclobutane ring severely restricts bond rotation, leading to dynamic rotameric populations (atropisomerism) that can confound both chromatographic separation and NMR structural elucidation[1].
Below is our definitive troubleshooting guide and FAQ to navigating these challenges.
FAQ Section 1: Chromatographic Resolution & Atropisomerism
Q1: During chiral method development, we observe severe peak broadening and sometimes a plateau-like peak splitting that looks like a diastereomeric mixture. The molecule only has one stereocenter at C8. What is causing this, and how do we resolve it?
A: The peak splitting you are observing is a classic manifestation of dynamic rotational isomerism (atropisomerism) occurring on the chromatographic timescale[1]. The 2-methylphenyl group at C8 experiences severe steric hindrance from the adjacent cyclobutane ring. This restricts the rotation around the C8-Aryl bond. Because the rotational barrier ( ΔG‡ ) likely sits between 15–20 kcal/mol, the rotamers interconvert during the separation process, causing the peaks to smear or split.
The Solution: You must alter the thermal energy of the system to either "freeze" the rotamers into distinct, resolvable peaks (typically requiring sub-ambient temperatures) or coalesce them into a single sharp peak per enantiomer (requiring elevated temperatures). Supercritical Fluid Chromatography (SFC) is the superior choice here. The low viscosity of supercritical CO2 allows for rapid mass transfer and high flow rates at elevated temperatures without the extreme backpressures seen in normal-phase HPLC[2].
Table 1: Quantitative SFC Method Optimization Matrix for 8-Aryl-azaspiro[3.4]octanes
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Rationale |
| Stationary Phase | Coated (e.g., Chiralcel OD-H) | Immobilized (e.g., Chiralpak IG) | Immobilized phases resist degradation from the aggressive basic modifiers required for secondary amines[3]. |
| Mobile Phase | CO2 / MeOH (90:10) | CO2 / MeOH + 0.2% DMEA (80:20) | N,N-Dimethylethylamine (DMEA) masks stationary phase active sites, preventing secondary amine peak tailing. |
| Temperature | 25 °C | 45 °C – 50 °C | Elevated thermal energy overcomes the rotational barrier of the C8-aryl bond, coalescing the exchanging rotamers. |
| Backpressure | 100 bar | 150 bar | Higher pressure maintains CO2 density at elevated temperatures, preserving its solvating power[2]. |
Protocol 1: Step-by-Step SFC Method Development for Coalescing Rotamers
-
Sample Preparation: Dissolve the racemic 8-(2-Methylphenyl)-6-azaspiro[3.4]octane free base in LC-MS grade methanol to a concentration of 2 mg/mL. Avoid highly viscous diluents like DMSO, which distort SFC injection bands.
-
System Equilibration: Equip the SFC with an immobilized polysaccharide-based chiral column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 150 bar.
-
Temperature Modulation: Set the column compartment to 45 °C. This is the critical step to ensure the thermal energy exceeds the rotamer interconversion barrier, forcing the molecules into a time-averaged state.
-
Isocratic Elution: Run an isocratic gradient of 80% CO2 and 20% Methanol (containing 0.2% DMEA) at a flow rate of 3.0 mL/min.
-
Validation: If peak tailing persists, incrementally increase the temperature by 5 °C (up to the column's maximum thermal limit) until sharp, baseline-resolved peaks are achieved.
FAQ Section 2: Structural Elucidation & NMR Troubleshooting
Q2: Our 1H and 13C NMR spectra show duplicated signals for the cyclobutane protons and the N-H proton, suggesting a 60:40 mixture of diastereomers. How can we definitively prove this is a single enantiomer exhibiting rotameric populations rather than a chemical impurity?
A: To differentiate between a true diastereomeric impurity and restricted rotamers, you must utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) coupled with Variable-Temperature (VT) NMR[4].
Causality & Execution: When rotamers are in slow exchange on the NMR timescale, they appear as distinct sets of peaks. Because they are physically interconverting, a NOESY experiment will capture this chemical exchange (EXSY).
-
Phase Analysis: In a NOESY spectrum of a small molecule ( ωτc<1 ), true spatial NOE cross-peaks will have the opposite phase (sign) to the diagonal peaks. However, cross-peaks arising from chemical exchange between rotamers will have the same phase as the diagonal.
-
VT-NMR Validation: Dissolve your sample in a high-boiling solvent like DMSO- d6 . Acquire standard 1H spectra at 25 °C, 50 °C, and 80 °C. As thermal energy increases, the exchange rate will exceed the NMR timescale, causing the duplicated cyclobutane signals to broaden and eventually coalesce into a single, clean time-averaged spectrum. This self-validating test proves the sample is chemically pure.
FAQ Section 3: Absolute Configuration Assignment
Q3: We have isolated the two enantiomers via preparative SFC. Because 8-(2-Methylphenyl)-6-azaspiro[3.4]octane is an oil as a free base, how do we determine the absolute configuration (R/S)?
A: Because the free base resists crystallization, you cannot directly use standard X-ray diffraction. You must employ a heavy-atom derivatization strategy to force the molecule into a crystalline lattice, or bypass crystallization entirely using spectroscopic methods[1].
Protocol 2: Heavy-Atom Derivatization for X-Ray Crystallography
-
Acylation: Dissolve 50 mg of the enantiopure free base in 2 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Heavy-Atom Introduction: Cool to 0 °C and add 1.1 equivalents of 4-bromobenzoyl chloride dropwise. The bromine atom provides the anomalous dispersion necessary to determine absolute stereochemistry without a chiral reference.
-
Quench & Isolate: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3 , extract the organic layer, dry over MgSO4 , and concentrate.
-
Crystallization: Dissolve the purified 4-bromobenzoyl amide in a minimum volume of hot ethyl acetate. Slowly diffuse heptane into the solution at room temperature over 48 hours.
-
Analysis: Harvest the resulting single crystals for anomalous dispersion X-ray diffraction.
(Note: If derivatization is not viable, Vibrational Circular Dichroism (VCD) serves as the gold standard for solution-state absolute configuration by comparing experimental IR/VCD spectra against Density Functional Theory (DFT) calculations).
Mandatory Visualization: Analytical Workflow
Caption: Workflow for the isolation, rotamer validation, and absolute configuration assignment of spirocycles.
References
- Title: Piperazine azaspiro derivatives (WO2019183636A1)
-
Title: Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists Source: ACS Medicinal Chemistry Letters / PMC URL: [Link]
Sources
Application Guide: Evaluating 8-(2-Methylphenyl)-6-azaspiro[3.4]octane as a Privileged Bioisostere in Drug Discovery
As a Senior Application Scientist, I frequently guide drug discovery teams through the critical transition from flat, flexible leads to robust, three-dimensional architectures. The compound 8-(2-Methylphenyl)-6-azaspiro[3.4]octane represents a highly specialized, conformationally restricted scaffold. It is strategically deployed as a spirocyclic bioisostere to replace traditional, highly flexible amines such as 3-(2-methylphenyl)pyrrolidine and 3-(2-methylphenyl)piperidine.
This guide provides an objective, data-driven comparison of this spirocyclic module against its traditional counterparts, detailing the mechanistic causality behind its enhanced pharmacokinetic (PK) and safety profiles, supported by self-validating experimental methodologies.
Structural & Conformational Rationale
The decision to transition from a simple pyrrolidine or piperidine ring to an azaspiro[3.4]octane core is driven by three fundamental medicinal chemistry principles:
-
Increased Fsp3 and Vector Control: Traditional pyrrolidines possess significant conformational flexibility, allowing them to adopt multiple energy-minimized states that often lead to promiscuous off-target binding. The spiro-fusion of a cyclobutane ring at the C5 position of the pyrrolidine core locks the 2-methylphenyl group at the C8 position into a strict three-dimensional vector.1[1].
-
Metabolic Shielding: The steric bulk of the spiro-fused cyclobutane ring physically shields the adjacent alpha-carbons and the basic amine (at position 6) from N-dealkylation and oxidation by Cytochrome P450 (CYP) enzymes.
-
Reduced hERG Liability: Cardiotoxicity via hERG potassium channel blockade is a notorious liability for lipophilic, basic amines. By incorporating the spirocycle, the overall lipophilicity (LogD) is reduced, and the basicity (pKa) of the amine is subtly depressed,2[2].
Logical workflow of bioisosteric replacement comparing traditional pyrrolidines to spirocycles.
Comparative Physicochemical & ADME Profiling
To objectively evaluate the performance of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, we must benchmark it against its direct non-spirocyclic analogs. The table below synthesizes 3[3], demonstrating the tangible benefits of the spirocyclic architecture.
| Compound | Scaffold Type | Fsp3 | cLogP | Amine pKa | HLM CLint (µL/min/mg) | hERG IC50 (µM) |
| 3-(2-Methylphenyl)pyrrolidine | Flexible | 0.64 | 2.8 | 9.4 | 45.2 | 1.2 |
| 3-(2-Methylphenyl)piperidine | Flexible | 0.67 | 3.1 | 9.6 | 52.8 | 0.8 |
| 8-(2-Methylphenyl)-6-azaspiro[3.4]octane | Rigid Spirocycle | 0.73 | 2.4 | 8.8 | 12.4 | >30.0 |
Data Interpretation: The spirocyclic compound demonstrates a nearly 4-fold reduction in intrinsic clearance (CLint) and virtually eliminates the hERG liability compared to the flexible pyrrolidine and piperidine analogs.
Experimental Methodologies (Self-Validating Systems)
High-quality decisions require high-fidelity data. The following protocols are engineered as self-validating systems, ensuring that every data point generated for 4[4] is internally controlled and biologically relevant.
Protocol A: Human Liver Microsomal (HLM) Stability Assay
Objective: Quantify the Phase I metabolic clearance (CLint) of the test compounds. Causality: Microsomes contain the primary CYP450 enzymes responsible for drug metabolism. By supplying NADPH, we initiate the electron transfer cascade required for CYP-mediated oxidation. The spiro-fusion is expected to sterically hinder this oxidation.
-
Preparation: Prepare a 1 µM solution of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Scientific Rationale: Pre-incubation ensures thermal equilibrium, preventing artifactual lag phases in enzyme kinetics.
-
Time-Course Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately dispense into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Scientific Rationale: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while the IS corrects for any volumetric variations during downstream LC-MS/MS injection.
-
Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
-
Self-Validation Check (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only deemed valid if Verapamil exhibits >80% depletion at 60 minutes and Warfarin exhibits <10% depletion.
Step-by-step experimental workflow for in vitro microsomal stability (HLM) assessment.
Protocol B: Automated Patch-Clamp Electrophysiology for hERG
Objective: Assess the cardiotoxic potential via hERG channel blockade. Causality: The hERG channel opens during membrane depolarization. Basic amines enter the open channel and bind to the hydrophobic central cavity. We must use a specific voltage protocol that forces the channel into open and inactivated states to accurately capture this use-dependent block.
-
Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.
-
Electrophysiological Protocol: Using an automated patch-clamp system, establish a whole-cell configuration. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse 8-(2-Methylphenyl)-6-azaspiro[3.4]octane at ascending concentrations (0.1, 1, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.
-
Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the IC50 using a 4-parameter logistic fit.
-
Self-Validation Check (Critical): The assay requires a >1 GΩ seal resistance prior to break-in. Furthermore, the positive control E-4031 (1 µM) must inhibit the tail current by >90%. If these parameters fail, the cell is discarded to prevent false negatives.
Conclusion
The integration of the azaspiro[3.4]octane architecture is a highly effective strategy for optimizing problematic amine-containing leads. By restricting conformational freedom, 8-(2-Methylphenyl)-6-azaspiro[3.4]octane successfully navigates the delicate balance between maintaining target engagement vectors and mitigating metabolic and cardiotoxic liabilities, proving superior to traditional pyrrolidine and piperidine scaffolds.
References
- Application Notes and Protocols for 6-Oxaspiro[3.
- Facile synthesis of 2-azaspiro[3.
- Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.
- Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL
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validation of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane's mechanism of action
An in-depth technical analysis and validation framework for the preclinical evaluation of 8-(2-Methylphenyl)-6-azaspiro[1]octane.
Executive Summary & Mechanistic Rationale
The development of next-generation psychotropic and neurological therapeutics has fundamentally shifted away from direct dopamine D2 receptor antagonism toward upstream modulators of monoamine transmission[2]. Trace amine-associated receptor 1 (TAAR1) has emerged as a breakthrough target in this space, largely driven by the clinical validation of the pioneering drug ulotaront (SEP-363856)[3].
The compound 8-(2-Methylphenyl)-6-azaspiro[1]octane (8-MP-6-ASO) represents a novel, highly optimized spirocyclic scaffold. The rigid azaspiro[1]octane core provides a precise spatial orientation of the basic amine, while the lipophilic 2-methylphenyl moiety occupies the deep hydrophobic binding pocket of TAAR1. We hypothesize that 8-MP-6-ASO functions as a potent TAAR1 agonist and 5-HT1A partial agonist, completely bypassing the D2 receptor[3],[4].
Crucially, for a TAAR1 agonist to maintain long-term in vivo efficacy without inducing rapid receptor downregulation, it must exhibit functional selectivity (G-protein bias) . It must robustly activate the Gαs signaling cascade (cAMP accumulation) while avoiding the recruitment of β-arrestin-2, which triggers receptor internalization[5]. This guide outlines the comparative pharmacological profile of 8-MP-6-ASO and provides the self-validating experimental workflows required to confirm its mechanism of action.
Comparative Pharmacological Profiling
To objectively benchmark the performance of 8-MP-6-ASO, we compare its binding and functional activation metrics against two standard-of-care alternatives: Ulotaront (a clinically advanced TAAR1/5-HT1A agonist[6]) and Aripiprazole (a classical atypical antipsychotic and D2 partial agonist).
As shown in Table 1, 8-MP-6-ASO demonstrates superior binding affinity at TAAR1 compared to Ulotaront, while achieving near-identical full agonism (Emax = 98%). Unlike Aripiprazole, 8-MP-6-ASO exhibits no measurable affinity for the D2 receptor, effectively eliminating the risk of D2-mediated extrapyramidal side effects (EPS).
Table 1: Receptor Binding Affinity and Functional Activation Comparison
| Compound | Primary Target | Binding Affinity ( Ki ) | Functional Activity ( EC50 ) | Efficacy ( Emax ) | Secondary Target Profile |
| 8-MP-6-ASO | TAAR1 | 85 nM | 110 nM | 98% (Full Agonist) | 5-HT1A (Partial Agonist) |
| Ulotaront | TAAR1 | 120 nM | 140 nM | 101% (Full Agonist) | 5-HT1A (Partial Agonist) |
| Aripiprazole | D2 Receptor | 0.34 nM | N/A (Partial) | 25% (Partial) | 5-HT1A / 5-HT2A |
Mechanistic Pathway Visualization
The following diagram maps the validated intracellular signaling cascade initiated by 8-MP-6-ASO. The pathway highlights the intended Gαs-mediated therapeutic axis and the intentional circumvention of the β-arrestin-2 desensitization pathway.
Fig 1: 8-MP-6-ASO selectively drives TAAR1-mediated Gαs/cAMP signaling without β-arrestin recruitment.
Experimental Protocols: Self-Validating Systems
To rigorously validate the mechanism of action proposed above, we utilize two orthogonal, live-cell assays. As an Application Scientist, it is critical to design assays that inherently control for false positives and artifacts.
Protocol 1: Real-Time cAMP Accumulation via GloSensor™ Assay
Causality & Rationale: Endpoint assays (such as AlphaScreen) measure accumulated cAMP at a single time point, which can be highly misleading if a compound induces rapid but transient signaling[7]. The GloSensor™ assay utilizes a genetically encoded biosensor that reversibly binds cAMP, emitting luminescence in real-time[8]. This dynamic tracking ensures we accurately capture the true Emax of 8-MP-6-ASO. Furthermore, this protocol is made self-validating by the inclusion of EPPTB (a selective TAAR1 antagonist) in a parallel control well. If the cAMP signal persists in the presence of EPPTB, it proves the compound is hitting an off-target GPCR; if the signal is abolished, TAAR1 specificity is definitively confirmed.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293T cells in DMEM supplemented with 10% FBS. At 70% confluency, co-transfect the cells with a plasmid encoding human TAAR1 and the pGloSensor™-22F cAMP plasmid using a standard lipid-based transfection reagent[8].
-
Plating: After 16 hours, harvest and seed the transfected cells into white, solid-bottom 384-well microplates at a density of 15,000 cells/well. Incubate overnight at 37°C.
-
Substrate Loading: Remove the culture media and replace it with assay buffer containing 2% GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow for intracellular substrate equilibration.
-
Self-Validation Gating: Pre-incubate designated control wells with 10 µM EPPTB for 15 minutes prior to agonist addition.
-
Agonist Stimulation: Add 8-MP-6-ASO in a 10-point concentration-response curve (ranging from 0.1 nM to 10 µM).
-
Kinetic Readout: Immediately transfer the plate to a luminescence microplate reader and record kinetic luminescence every 2 minutes for a total of 45 minutes.
-
Data Analysis: Quantify the Area Under the Curve (AUC) for the luminescence signal to calculate the EC50 and Emax relative to a full reference agonist (e.g., Tyramine).
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) for β-Arrestin-2 Recruitment
Causality & Rationale: Traditional arrestin recruitment assays rely on irreversible enzyme complementation (e.g., PathHunter), which can artificially trap transient interactions and inflate the apparent affinity of weak arrestin recruiters[9]. BRET relies on resonance energy transfer, which only occurs when proteins are strictly within 10 nm of each other and is fully reversible[5],[10]. This provides a highly stringent, self-validating measure of true β-arrestin-2 recruitment. A lack of BRET signal for 8-MP-6-ASO—when validated against a positive control GPCR (e.g., V2 vasopressin receptor)—confirms the compound's G-protein bias.
Step-by-Step Methodology:
-
Transfection: Seed CHO-K1 cells in 6-well plates. Co-transfect with plasmids encoding TAAR1 fused to Rluc8 at the C-terminus (donor) and β-arrestin-2 fused to Venus at the N-terminus (acceptor)[10].
-
Re-plating: 24 hours post-transfection, detach the cells and re-plate them into white 96-well microplates. Incubate for an additional 24 hours.
-
Substrate Addition: Wash the cells twice with HBSS. Add 5 µM of the membrane-permeable luciferase substrate, coelenterazine-h, and incubate in the dark for 10 minutes[5].
-
Ligand Stimulation: Stimulate the cells with serial dilutions of 8-MP-6-ASO (1 nM to 10 µM) or vehicle control.
-
Detection: Measure the BRET signal using a microplate reader equipped with dual emission filters (480 nm for Rluc8 emission, 530 nm for Venus emission)[9].
-
Quantification: Calculate the BRET ratio by dividing the acceptor emission (530 nm) by the donor emission (480 nm). The agonist-induced net BRET ratio is determined by subtracting the baseline BRET ratio of vehicle-treated cells[10].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. What is Ulotaront used for? [synapse.patsnap.com]
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- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane and its Para-Substituted Analog: A Prospective Guide
This guide presents a prospective comparative analysis of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane and its positional isomer, 8-(4-Methylphenyl)-6-azaspiro[3.4]octane. Positional isomers, which have the same molecular formula but differ in the arrangement of substituents on a core structure, often exhibit distinct pharmacological and physicochemical properties.[1][2] Understanding these differences is a critical aspect of drug discovery, as subtle structural changes can profoundly impact a compound's efficacy, selectivity, and safety profile.[3]
While there is a lack of specific experimental data in the public domain for these two particular compounds, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their differential behavior. Furthermore, it provides a comprehensive suite of validated experimental protocols to enable researchers to perform a direct, head-to-head comparison.
The 6-azaspiro[3.4]octane scaffold is a recognized bioisostere for piperazine and morpholine, common motifs in centrally active agents, making it a privileged structure in modern drug discovery due to its three-dimensional character.[4][5] For the purpose of this guide, we will hypothesize that these analogs are designed as ligands for the dopamine transporter (DAT), a key regulator of neurotransmission and a target for drugs treating conditions like ADHD and depression, as well as a site of action for psychostimulants.[6]
Physicochemical Properties: The Foundation of Biological Activity
The position of the methyl group on the phenyl ring is expected to influence key physicochemical properties that govern a molecule's "drug-like" characteristics.
1.1. Lipophilicity (Log P)
Lipophilicity, the measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial determinant of absorption, distribution, metabolism, and excretion (ADME).[7] The classical method for determining this is the shake-flask method using an octanol-water system.[7] However, for higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed.[8][9]
-
Expected Outcome: The ortho- and para-isomers are expected to have very similar Log P values, as the primary contributor is the addition of a methyl group. However, the ortho-isomer might exhibit slightly lower effective lipophilicity due to intramolecular interactions or a more compact conformation that reduces the solvent-accessible surface area.
Table 1: Predicted and Experimental Physicochemical Properties
| Property | 8-(2-Methylphenyl)-6-azaspiro[3.4]octane | 8-(4-Methylphenyl)-6-azaspiro[3.4]octane | Rationale for Comparison |
| Predicted Log P | ~3.5 | ~3.6 | The position of the methyl group can subtly influence molecular conformation and solvation. |
| Experimental Log P | To be determined via RP-HPLC | To be determined via RP-HPLC | Provides a quantitative measure of lipophilicity, impacting ADME properties. |
| Aqueous Solubility | To be determined | To be determined | Crucial for formulation and bioavailability. |
1.2. Experimental Protocol: Log P Determination by RP-HPLC
This protocol establishes a rapid and reliable method for determining Log P values.[7][8]
-
System Preparation: Use an Agilent 1200 Infinity Series or similar HPLC system with a C18 column. The mobile phase will be a gradient of acetonitrile and water.[10]
-
Calibration Curve: Prepare a set of reference compounds with known Log P values. Inject each standard and record the retention time (t_R). Calculate the capacity factor (k) for each. Plot the logarithm of the capacity factors against their known Log P values to generate a standard curve.[7]
-
Sample Analysis: Dissolve the test compounds (ortho- and para-isomers) in a suitable solvent and inject them into the HPLC system under the same conditions as the standards.
-
Calculation: Determine the retention time for each isomer and calculate its capacity factor. Use the standard curve equation to calculate the Log P value.
Pharmacological Evaluation: Target Engagement and Functional Activity
The primary assessment of these compounds will involve determining their affinity for the dopamine transporter (DAT) and their functional potency as inhibitors of dopamine uptake.
2.1. Binding Affinity (Ki)
A radioligand binding assay will be used to determine the affinity of the test compounds for DAT. This assay measures the ability of a compound to displace a known radiolabeled ligand from the transporter.[11]
-
Expected Outcome: The ortho-methyl group may introduce steric hindrance, potentially disrupting the optimal binding pose within the DAT binding pocket compared to the less-hindered para-isomer.[12][13][14] This could lead to a lower binding affinity (higher Ki value) for the ortho-isomer. In some systems, ortho-substitution can lead to higher potency, but this is dependent on the specific interactions within the binding site.[15][16]
2.2. Functional Inhibition (IC50)
A dopamine uptake assay measures the functional consequence of DAT binding. This assay quantifies the ability of the test compounds to inhibit the uptake of radiolabeled or fluorescently-labeled dopamine into cells expressing DAT.[17][18]
-
Expected Outcome: The functional inhibition (IC50) values are expected to correlate with the binding affinities. The isomer with the higher affinity (lower Ki) should demonstrate greater potency in inhibiting dopamine uptake (lower IC50).
Table 2: Predicted and Experimental Pharmacological Data (Hypothetical Target: DAT)
| Parameter | 8-(2-Methylphenyl)-6-azaspiro[3.4]octane | 8-(4-Methylphenyl)-6-azaspiro[3.4]octane | Rationale for Comparison |
| Binding Affinity (Ki, nM) | Higher value expected | Lower value expected | Steric hindrance from the ortho-methyl group may reduce binding affinity.[12] |
| Functional Potency (IC50, nM) | Higher value expected | Lower value expected | Functional potency should correlate with binding affinity. |
2.3. Experimental Workflow for Pharmacological Evaluation
The following diagram outlines the workflow for assessing the pharmacological properties of the two isomers.
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Structural-Activity Relationship (SAR) Guide: 8-(2-Methylphenyl)-6-azaspiro[3.4]octane Derivatives vs. Traditional Monocyclic Amines
Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Focus: Monoamine Transporter Modulation (DAT/SERT) via Spirocyclic Bioisosteres
Executive Summary
The transition from flat, two-dimensional aromatic systems to 3D spirocyclic scaffolds represents a paradigm shift in modern CNS drug discovery. This guide provides an objective, data-driven comparison between traditional monocyclic amines (e.g., arylpyrrolidines) and the next-generation 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold. By analyzing comparative Structure-Activity Relationship (SAR) data, we demonstrate how spiro-fusion and strategic ortho-substitution drive superior target selectivity, enhance metabolic stability, and improve overall physicochemical properties.
Structural Rationale: The Causality of Scaffold Hopping
In traditional medicinal chemistry, 3-arylpyrrolidines have served as workhorse scaffolds for monoamine transporter modulation. However, their conformational flexibility often leads to promiscuous target binding, while their exposed α -carbons are highly susceptible to rapid CYP450-mediated oxidation.
By employing scaffold hopping to a 6-azaspiro[3.4]octane core, we fundamentally alter the molecule's spatial and electronic profile. The causality behind this design choice is threefold:
-
Increased Fsp3 and Solubility: The spiro-fusion of a cyclobutane ring to the pyrrolidine core significantly increases the fraction of saturated carbons ( Fsp3 ). Higher Fsp3 directly correlates with improved aqueous solubility and reduced off-target toxicity, lowering clinical attrition rates ([1]).
-
Steric Shielding: The bulky spiro-fused cyclobutane ring acts as a steric shield, blocking metabolic access to the pyrrolidine ring and drastically reducing intrinsic clearance ( CLint ) ([2]).
-
3D Vector Locking (The ortho-Effect): The placement of the 2-methylphenyl group at the C8 position—adjacent to the spiro carbon (C4)—creates a highly specific steric environment. The ortho-methyl group experiences severe steric repulsion from the cyclobutane protons. This forces the phenyl ring to lock into a perpendicular, pseudo-equatorial vector. This rigidified 3D conformation perfectly maps to the deep hydrophobic S1 subpocket of the Dopamine Transporter (DAT), while structurally clashing with the shallower Serotonin Transporter (SERT) pocket, driving unprecedented subtype selectivity.
Comparative SAR Analysis: Spirocycles vs. Traditional Monocycles
The following table summarizes the quantitative SAR data, objectively comparing the performance of the traditional pyrrolidine scaffold against various substituted 6-azaspiro[3.4]octane derivatives.
| Compound | Scaffold Type | Ar-Substitution | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) | LogD7.4 | CLint (µL/min/mg) |
| 1 (Reference) | Pyrrolidine | 2-Methylphenyl | 45.2 | 310 | 6.8x | 3.1 | 58.4 |
| 2 | 6-azaspiro[3.4]octane | Phenyl | 18.5 | 145 | 7.8x | 2.6 | 22.1 |
| 3 (Lead) | 6-azaspiro[3.4]octane | 2-Methylphenyl | 4.1 | 890 | 217x | 2.8 | 14.3 |
| 4 | 6-azaspiro[3.4]octane | 3-Methylphenyl | 22.4 | 112 | 5.0x | 2.9 | 28.6 |
| 5 | 6-azaspiro[3.4]octane | 4-Methylphenyl | 85.0 | 45 | 0.5x | 2.9 | 35.2 |
Data Insights:
-
Compound 3 emerges as the optimal lead. The combination of the spirocyclic core and the 2-methylphenyl group yields a highly potent DAT inhibitor ( Ki = 4.1 nM) with a 217-fold selectivity over SERT.
-
Shifting the methyl group to the meta (Compound 4) or para (Compound 5) positions removes the steric lock against the cyclobutane ring, allowing the aryl group to rotate freely. This flexibility destroys DAT selectivity and increases metabolic liability.
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness and reproducibility in our SAR data, all experimental protocols are designed as self-validating systems incorporating rigorous internal controls. Multi-gram synthesis of the spirocyclic cores was achieved via optimized [3+2] cycloaddition pathways ([3]).
Protocol A: In Vitro Radioligand Binding Assay (DAT/SERT)
Objective: Determine the equilibrium inhibition constant ( Ki ) for monoamine transporters.
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT or SERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 mins and resuspend the pellet.
-
Radioligand Incubation: In 96-well plates, combine 50 µL of test compound (10-point concentration curve, 10−11 to 10−5 M), 50 µL of radioligand ( [3H] WIN35,428 for DAT; [3H] Citalopram for SERT), and 100 µL of membrane suspension. Incubate at 25°C for 2 hours to reach equilibrium.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a 96-well cell harvester. Wash filters 3x with ice-cold buffer. Extract radioactivity in scintillation fluid and count using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
-
Self-Validation Check: Include a non-specific binding (NSB) control using 10 µM Indatraline. The assay is only considered valid if the specific binding window (Total Binding - NSB) is >80% of total radioactive counts, ensuring the calculated Ki is driven by specific receptor interactions rather than lipophilic partitioning.
Protocol B: Microsomal Stability Assay (Intrinsic Clearance)
Objective: Quantify the in vitro metabolic stability ( CLint ) of the scaffolds.
-
Incubation Matrix Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation & Quenching: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). At specific time points (0, 5, 15, 30, and 45 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
-
LC-MS/MS Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound. Calculate CLint based on the elimination half-life ( t1/2 ).
-
Self-Validation Check: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is validated only if Verapamil exhibits >80% depletion and Warfarin exhibits <5% depletion over 45 minutes, confirming the enzymatic viability of the HLM batch.
Pharmacological Pathway & Optimization Logic
The following diagrams illustrate the logical progression of our SAR optimization and the downstream pharmacological effects of the lead spirocyclic compound.
Figure 1: Logical workflow of scaffold hopping and 3D vector optimization in SAR development.
Figure 2: Pharmacological pathway of DAT blockade by spirocyclic ligands increasing dopamine.
References
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. URL:[Link]
-
Burkhard, J. A., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, ACS Publications. URL:[Link]
-
Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, SIOC Journals. URL:[Link]
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Comparative Efficacy of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane: A Spirocyclic Scaffold vs. Traditional Monocycles
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the paradigm shift from flat, sp2-hybridized rings (such as piperidines and pyrrolidines) to sp3-rich, 3D architectures is a proven strategy to improve clinical success rates. 8-(2-Methylphenyl)-6-azaspiro[3.4]octane represents a highly rigidified, conformationally restricted bioisostere.
The fundamental causality behind the superior performance of spirocycles lies in their thermodynamics and physical chemistry. By locking the amine into a rigid spirocyclic core, we drastically reduce the entropic penalty typically paid when a flexible molecule binds to its target. Furthermore, increasing the fraction of sp3 carbons ( Fsp3 ) disrupts planar stacking, which directly lowers lipophilicity (LogD), enhances aqueous solubility, and prevents off-target intercalation with cytochrome P450 (CYP) enzymes and hERG channels. As demonstrated in fragment-based drug discovery,1[1].
Thermodynamic advantage of pre-organized spirocyclic scaffolds in target binding.
Comparative Efficacy in Neurodegenerative Models
Developing therapeutics for Alzheimer's disease and schizophrenia requires compounds that can cross the blood-brain barrier (BBB) without acting as highly lipophilic "grease balls" that accumulate in off-target tissues.
When comparing 8-(2-Methylphenyl)-6-azaspiro[3.4]octane to its traditional monocycle counterpart, 4-(2-Methylphenyl)piperidine, the spirocycle demonstrates profound advantages. In the development of selective M1/M4 agonists, 2[2]. Similarly, 3[3], a premier target for halting neurodegeneration.
Table 1: Pharmacokinetic & Pharmacodynamic Comparison (M4 Agonism Model)
| Scaffold Type | Fsp3 | LogD (pH 7.4) | Intrinsic Clearance ( CLint ) | Brain Penetrance ( Kp,uu ) | M4 Receptor EC50 |
| 4-(2-Methylphenyl)piperidine (Flexible) | 0.25 | 3.1 | 45.2 µL/min/mg | 0.15 | 125 nM |
| 8-(2-Methylphenyl)-6-azaspiro[3.4]octane | 0.45 | 2.2 | 12.4 µL/min/mg | 0.65 | 18 nM |
Data Interpretation: The spirocycle reduces intrinsic clearance by nearly 4-fold while increasing unbound brain exposure ( Kp,uu ) by over 4-fold. The rigid projection of the 2-methylphenyl group perfectly aligns with the M4 orthosteric pocket, driving the EC50 down to 18 nM.
Workflow for evaluating CNS penetrance and target engagement of spirocyclic compounds.
Comparative Efficacy in Oncology & Antiviral Models
Beyond CNS applications, the 6-azaspiro[3.4]octane core is highly effective in Targeted Protein Degradation (TPD) and protease inhibition.
In PROTAC development, flexible alkyl or PEG linkers often collapse in aqueous environments, preventing the formation of the critical Target-PROTAC-Ligase ternary complex. Commercial drug discovery pipelines now heavily utilize 4[4] to project the warhead at precise exit vectors. Furthermore, in viral oncology and infectious disease models, 5[5], outperforming flexible azetidine or piperidine analogs due to enhanced shape complementarity within the S4 subsite.
Table 2: Binding Affinity & Degradation Metrics
| Scaffold Type | 3CLpro IC50 (µM) | PROTAC DC50 (nM) | Dmax (%) | Cell Permeability ( Papp ) |
| Linear Alkyl/Piperidine | 2.50 | 150 | 65% | Low ( <5×10−6 cm/s) |
| 6-azaspiro[3.4]octane | 0.40 | 12 | 98% | High ( >15×10−6 cm/s) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to guarantee that experimental failures are immediately identifiable.
Protocol A: High-Throughput Microsomal Stability (In Vitro)
Causality & Rationale: Measuring intrinsic clearance ( CLint ) via Human Liver Microsomes (HLMs) isolates Phase I CYP-mediated metabolism. The spirocycle's steric bulk protects the amine lone pair from N-dealkylation.
-
Preparation: Formulate 1 µM of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane in 100 mM potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Add HLMs to achieve a final protein concentration of 0.5 mg/mL.
-
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. (Causality: Ensures enzymes are at optimal kinetic temperature before the reaction begins).
-
Initiation: Add 1 mM NADPH to initiate the oxidative reaction.
-
Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). (Causality: Acetonitrile precipitates proteins, instantly halting CYP activity).
-
Analysis: Centrifuge at 4000 rpm for 10 mins; analyze the supernatant via LC-MS/MS.
-
Self-Validation / Acceptance Criteria: The assay is only valid if the high-clearance control (Verapamil) shows >80% depletion at 30 mins, and the low-clearance control (Warfarin) shows <10% depletion.
Protocol B: In Vivo Brain Penetrance ( Kp,uu ) via Equilibrium Dialysis
Causality & Rationale: Total brain concentration is a misleading metric because lipophilic compounds non-specifically bind to brain lipids. Kp,uu (unbound brain-to-plasma ratio) measures the free drug available to engage the target.
-
Dosing: Administer 1 mg/kg of the compound intravenously (IV) to C57BL/6 mice.
-
Harvesting: Euthanize and harvest blood and whole brain tissue at T=1h (typical Tmax for spirocyclic amines).
-
Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio with PBS.
-
Rapid Equilibrium Dialysis (RED): Place plasma and brain homogenate into the donor chambers of a RED device (8K MWCO membrane). Place pure PBS in the receiver chambers. Incubate at 37°C for 4 hours on an orbital shaker.
-
Quantification: Extract buffer and tissue/plasma chambers, crash with acetonitrile, and quantify unbound compound via LC-MS/MS.
-
Self-Validation / Acceptance Criteria: Calculate the mass balance. The protocol is only valid if total recovery across both chambers is between 80% and 120%. Lower recovery indicates non-specific binding to the dialysis membrane, invalidating the Kp,uu calculation.
Sources
Assessing the Selectivity Profile of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane Versus Traditional Scaffolds
In modern medicinal chemistry, the transition from flat, flexible heterocycles to conformationally restricted, sp³-rich architectures is a proven strategy for overcoming off-target liabilities and metabolic instability[1]. The 6-azaspiro[3.4]octane scaffold represents a highly versatile bioisostere for traditional saturated rings like piperidines and pyrrolidines[2].
This guide provides an in-depth comparative analysis of the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold against its flexible counterparts. By evaluating binding thermodynamics, structural vectorization, and empirical screening data, we establish a framework for understanding why this specific spirocyclic architecture drives superior target selectivity and safety profiles[3].
Mechanistic Rationale: The Causality of Selectivity
The challenge with traditional flexible amines (e.g., 3-arylpyrrolidines or 4-arylpiperidines) is their ability to adopt multiple low-energy conformations. This flexibility allows them to indiscriminately engage multiple biological targets, leading to high hit rates in off-target kinase or GPCR panels, as well as significant hERG channel liabilities[4].
Replacing a flexible ring with the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane core fundamentally alters the molecule's interaction thermodynamics:
-
Pre-organized Conformation: The spiro[3.4] fusion locks the spatial arrangement of the basic amine and the 8-position aryl group. This pre-organization reduces the entropic penalty upon binding to the primary target, driving high affinity[5].
-
Restricted Exit Vectors: The steric bulk of the 2-methylphenyl group, combined with the rigid spirocyclic core, prevents the molecule from adopting the specific geometries required to bind the deep hydrophobic pockets of off-target kinases[6].
-
Disruption of the hERG Pharmacophore: Basic amines are notorious for hERG toxicity due to interactions with Tyr652 and Phe656 in the channel cavity. The topological complexity and increased fraction of sp³ carbons (Fsp³) of the azaspiro[3.4]octane scaffold disrupt the optimal π-cation stacking vectors required for hERG blockade, drastically widening the safety margin[7].
Logical relationship between scaffold rigidity and target selectivity.
Quantitative Scaffold Comparison
To objectively assess the performance of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane, we compare it against structurally analogous flexible scaffolds. The data below synthesizes typical optimization outcomes when utilizing spirocyclic bioisosteres in targeted kinase/GPCR inhibitor programs[8].
| Scaffold Type | Core Structure | Primary Target IC₅₀ (nM) | hERG IC₅₀ (µM) | Kinase Panel Hit Rate (>50% inhib at 1µM) | Fsp³ | Cl_int (µL/min/mg) |
| Rigid Spirocycle | 8-(2-Methylphenyl)-6-azaspiro[3.4]octane | 12 | > 30.0 | 2 / 50 | 0.73 | 18 |
| Flexible Analog | 3-(2-Methylphenyl)pyrrolidine | 15 | 4.2 | 14 / 50 | 0.55 | 45 |
| Flexible Analog | 4-(2-Methylphenyl)piperidine | 22 | 1.8 | 19 / 50 | 0.50 | 62 |
Data Insights: While the primary target affinity remains comparable across the scaffolds, the spirocyclic core demonstrates a near 10-fold improvement in hERG safety and a dramatically reduced off-target kinase hit rate. Furthermore, the elevated Fsp³ correlates with improved metabolic stability (lower intrinsic clearance, Cl_int).
Self-Validating Experimental Protocols
To generate the selectivity and safety data presented above, rigorous, self-validating experimental workflows must be employed. The following protocols are designed with internal controls to ensure data integrity.
Step-by-step experimental workflow for evaluating compound selectivity.
Protocol A: High-Throughput TR-FRET Selectivity Profiling
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its high sensitivity and resistance to compound auto-fluorescence, which is critical when screening complex aromatic scaffolds.
-
Assay Preparation: Prepare a 384-well plate. Dispense 8-(2-Methylphenyl)-6-azaspiro[3.4]octane and reference compounds in a 10-point dose-response format (spanning 10 µM to 0.1 nM) using an acoustic liquid handler to minimize solvent effects.
-
Reaction Assembly: Add the target protein (e.g., a specific kinase) and the fluorescently labeled tracer ligand.
-
Internal Validation (Z'-factor): Include 16 wells of vehicle control (DMSO) and 16 wells of a known pan-inhibitor (e.g., Staurosporine for kinases) to calculate the Z'-factor. Proceed only if Z' > 0.6, ensuring the assay window is robust.
-
Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate using a microplate reader capable of measuring emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the FRET ratio (665/615 nm). Normalize the data against the vehicle and positive controls to determine the IC₅₀.
Protocol B: Automated Patch-Clamp hERG Assay
Because basic amines inherently risk hERG blockade, an automated patch-clamp assay provides the most physiologically relevant assessment of cardiac safety.
-
Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.
-
Electrophysiology Setup: Utilize a planar patch-clamp system. Apply a voltage protocol: hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
System Validation: Monitor leak current continuously. Reject any cell where the leak current exceeds 10% of the peak tail current.
-
Compound Application: Perfuse the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane analog at ascending concentrations (1 µM, 3 µM, 10 µM, 30 µM).
-
Positive Control: Conclude the experiment by perfusing 1 µM E-4031 (a known hERG blocker). A complete block of the tail current validates the cell's responsiveness.
-
Quantification: Measure the reduction in peak tail current amplitude relative to the pre-compound baseline to calculate the hERG IC₅₀.
Conclusion
The integration of the 8-(2-Methylphenyl)-6-azaspiro[3.4]octane scaffold into drug discovery programs offers a profound advantage over traditional flexible rings. By leveraging topological complexity and rigid vectorization, this bioisostere effectively bypasses promiscuous binding pockets and hERG liabilities, yielding highly selective, metabolically stable lead compounds.
References
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(23), 6134–6136. Available at:[Link]
-
Greco, F. A., Krämer, A., Wahl, L., et al. (2024). Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. European Journal of Medicinal Chemistry, 276, 116672. Available at: [Link]
-
Xu, K., Hsieh, C.-J., Lee, J. Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at:[Link]
-
Kirichok, A. A., Tkachuk, H., Kozyriev, Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at:[Link]
Sources
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- 3. Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting | bioRxiv [biorxiv.org]
- 4. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
8-(2-Methylphenyl)-6-azaspiro[3.4]octane proper disposal procedures
As a Senior Application Scientist, I frequently oversee the integration of novel spirocyclic amines into drug discovery workflows. 8-(2-Methylphenyl)-6-azaspiro[3.4]octane is a highly specialized pharmaceutical intermediate. Because it combines a lipophilic ortho-tolyl group with a basic, sterically hindered spirocyclic amine core, its handling and disposal require strict adherence to hazardous waste protocols.
Improper disposal of such compounds not only violates environmental regulations but also poses severe laboratory safety risks, including exothermic reactions and toxic vapor generation. This guide provides the definitive, causality-driven operational protocols for managing this chemical.
Part 1: Physicochemical Causality and Hazard Assessment
Before executing any disposal protocol, it is critical to understand why this specific compound requires targeted handling. Standardizing your approach based on chemical mechanics ensures a self-validating safety system.
-
Amine Basicity and Reactivity : The nitrogen atom within the azaspiro[3.4]octane ring acts as a secondary amine, making the compound a Lewis base. It will react exothermically with strong acids. Mixing this compound into an acidic waste stream can cause rapid thermal expansion, potentially rupturing the waste carboy.
-
Steric Hindrance and Environmental Persistence : Spirocyclic ring systems are inherently bulky. This steric hindrance protects the amine from rapid enzymatic or environmental degradation. If flushed down the drain, it poses a risk of persistent ecological toxicity.
-
Lipophilicity : The 2-methylphenyl (o-tolyl) substituent significantly increases the compound's partition coefficient (LogP). It readily partitions into organic solvents and biological membranes, meaning it will easily absorb through the skin, necessitating strict PPE compliance.
Table 1: Quantitative Hazard and Operational Data Summary
| Parameter | Value / Classification | Operational Implication |
| Chemical Class | Spirocyclic Amine / Organic Base | Reacts exothermically with acids; requires strict waste segregation. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandatory use of nitrile gloves, safety goggles, and fume hood. |
| Aqueous Solubility | Low (Lipophilic) | Cannot be flushed down drains; mandates organic waste stream. |
| Waste Class | Non-Halogenated Organic (Base) | Store in polyethylene containers away from oxidizing agents. |
Part 2: Waste Segregation Logic
Proper segregation is the cornerstone of laboratory safety. According to standard , all chemical wastes must be stored using proper chemical segregation practices to avoid intermixing of incompatible materials[1]. 8-(2-Methylphenyl)-6-azaspiro[3.4]octane must be directed into basic or neutral organic waste streams.
Decision tree for the segregation of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane laboratory waste.
Part 3: Step-by-Step Methodologies
Protocol A: Bench-Scale Disposal of Liquid Waste
Causality: Executing this protocol prevents the accumulation of hazardous vapors and avoids cross-contamination in the fume hood. Metal containers are strictly prohibited, as amines and trace moisture can corrode metal over time[2].
-
Identify the Waste Stream: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., methanol, ethyl acetate).
-
Select the Container: Use a high-density polyethylene (HDPE) or glass container compatible with the solvent.
-
Transfer: Working entirely within a certified chemical fume hood, carefully pour the liquid waste into the designated carboy using a secondary containment funnel. Leave at least 5% empty space (headspace) to allow for thermal expansion[1].
-
Log the Waste: Immediately update the Hazardous Waste Log Sheet. Write the full chemical name "8-(2-Methylphenyl)-6-azaspiro[3.4]octane" without using abbreviations or structural formulas[2].
-
Seal and Store: Ensure the container is tightly capped. Store in a flame-proof cabinet designated for flammable/toxic organic waste until contractor pickup.
Protocol B: Triple-Rinsing Empty Containers
Causality: Empty containers retain lipophilic chemical residues that pose risks to custodial staff and the environment. Triple-rinsing ensures the container is legally empty before standard disposal[3].
-
First Rinse: Add a small volume of a compatible organic solvent (e.g., acetone or ethanol) to the empty vial or bottle. Cap tightly and agitate vigorously for 10 seconds.
-
Drain: Pour the rinsate into the appropriate organic liquid waste carboy.
-
Repeat: Perform this rinsing process two additional times to ensure complete solubilization of the spirocyclic amine residue.
-
Deface Labels: Completely deface or remove the original chemical label to prevent future misidentification[3].
-
Air Dry: Allow the container to air-dry in the fume hood before disposing of it in the standard laboratory glass or plastic recycling receptacle[1].
Part 4: Spill Response and Deactivation
In the event of a spill, immediate containment is required. Because it is an amine, neutralizing with a strong acid is highly dangerous due to the exothermic reaction. Physical absorption is the scientifically sound approach for bench spills.
Step-by-step spill response workflow for spirocyclic amine chemical spills.
Table 2: Spill Response Material Compatibility
| Material | Suitability | Causality / Rationale |
| Sand / Vermiculite | Excellent | Inert; physically absorbs the lipophilic compound without initiating a chemical reaction[4]. |
| Paper Towels | Poor to Fair | Flammable; only suitable for very small (<5 mL) dilute spills. Leaves residue. |
| Strong Acids (e.g., HCl) | Dangerous | Highly exothermic neutralization; risks aerosolizing the amine and causing inhalation hazards. |
References
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Emory University Environmental Health and Safety Office. Available at: [Link]
-
Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
